1-Iodo-5-isopropyl-2,4-dimethoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2,4-dimethoxy-5-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c1-7(2)8-5-9(12)11(14-4)6-10(8)13-3/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTLWHYKYLZHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252138 | |
| Record name | 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155371-47-3 | |
| Record name | 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155371-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
Executive Summary
1-Iodo-5-isopropyl-2,4-dimethoxybenzene (CAS: 1155371-47-3) is an advanced, highly substituted halogenated aromatic building block. In contemporary medicinal chemistry, it serves as a critical intermediate in the synthesis of resorcinol-derived Heat Shock Protein 90 (Hsp90) inhibitors[1]. This whitepaper provides a rigorous examination of its structural properties, physicochemical data, and field-proven experimental workflows for its utilization in cross-coupling and late-stage functionalization.
Structural and Electronic Profiling
The synthetic utility of 1-iodo-5-isopropyl-2,4-dimethoxybenzene is dictated by the precise stereoelectronic arrangement of its substituents:
-
Electronic Activation: The two methoxy groups at the 2- and 4-positions strongly donate electron density into the aromatic ring via resonance. While this makes the ring highly electron-rich, the iodine atom at C1 remains highly polarized and primed for transition-metal-catalyzed oxidative addition[2].
-
Steric Shielding: The isopropyl group at C5 provides essential steric bulk. In the context of drug development, this isopropyl group mimics the natural binding conformation required to anchor the molecule deep within the N-terminal ATP-binding pocket of Hsp90[1].
-
Masked Pharmacophore: The 2,4-dimethoxy motif acts as a robust protecting group strategy. It shields the sensitive 1,3-diol (resorcinol) system during harsh basic or transition-metal-catalyzed cross-coupling conditions, allowing for late-stage global deprotection[1].
Physicochemical Properties
Quantitative data regarding the physical and chemical properties of the compound are summarized below to guide handling and stoichiometric calculations.
| Property | Value / Description |
| IUPAC Name | 1-Iodo-5-isopropyl-2,4-dimethoxybenzene |
| CAS Registry Number | 1155371-47-3 |
| Molecular Formula | C₁₁H₁₅IO₂ |
| Molecular Weight | 306.14 g/mol |
| Appearance | Off-white to pale yellow solid/viscous liquid |
| Solubility | Soluble in DCM, EtOAc, THF, DMF; Insoluble in water |
| Reactivity Profile | Light-sensitive (typical of aryl iodides); stable under Ar/N₂ |
Experimental Workflows & Methodologies
The following protocols are engineered as self-validating systems, ensuring that researchers can verify the success of each mechanistic step.
Protocol 1: Palladium-Catalyzed Sonogashira Cross-Coupling
This protocol details the coupling of the title compound with trimethylsilylacetylene (TMSA) to construct the alkyne core necessary for downstream triazole-based Hsp90 inhibitors[2].
-
Causality & Rationale:
is utilized as an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Triethylamine ( ) serves a dual purpose as both the solvent and the base, neutralizing the hydroiodic acid byproduct to drive the catalytic cycle forward[2]. TMSA is chosen over unprotected alkynes to prevent unwanted Glaser homocoupling. -
Self-Validation: The reaction progress is monitored via Thin Layer Chromatography (TLC). The highly UV-active starting material (aryl iodide) will be consumed, replaced by a lower
fluorescent spot corresponding to the TMS-protected alkyne.
Step-by-Step Methodology:
-
In a flame-dried, argon-purged Schlenk flask, suspend 1-iodo-5-isopropyl-2,4-dimethoxybenzene (344 mg, 1.12 mmol) in freshly distilled
(5.0 mL)[2]. -
Add
(48 mg, 0.05 equiv) and CuI (68 mg, 0.15 equiv) against a positive counter-flow of argon[2]. -
Introduce trimethylsilylacetylene (0.8 mL, 5.66 mmol) dropwise via a gas-tight syringe[2].
-
Heat the sealed mixture to reflux (approx. 80°C) and stir overnight under an inert atmosphere[2].
-
Cool the vial to room temperature, dilute with diethyl ether (15 mL), and filter through a tightly packed pad of Celite to remove insoluble copper and palladium salts[2].
-
Concentrate the filtrate in vacuo and purify via flash column chromatography (gradient: 100% Hexanes to 95:5 Hexanes/EtOAc) to isolate the coupled intermediate.
Protocol 2: Global Demethylation to Reveal the Resorcinol Pharmacophore
Following the construction of the extended scaffold (e.g., via azide-alkyne cycloaddition), the 2,4-dimethoxy groups must be cleaved to yield the active Hsp90-binding resorcinol[1].
-
Causality & Rationale: Boron tribromide (
) is a potent Lewis acid that coordinates to the sterically hindered methoxy oxygens. Subsequent nucleophilic attack by the bromide ion cleaves the methyl-oxygen bond. The reaction must be initiated at -78°C to prevent unwanted electrophilic bromination of the highly activated aromatic ring. -
Self-Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to validate completion. The mass spectrum will show a definitive shift of -28 Da, corresponding to the loss of two methyl groups and the gain of two protons.
Step-by-Step Methodology:
-
Dissolve the coupled dimethoxy intermediate in anhydrous dichloromethane (DCM) (0.1 M concentration) and cool to -78°C in a dry ice/acetone bath under argon.
-
Add
(1.0 M solution in DCM, 3.0 equiv per methoxy group) dropwise over 15 minutes. -
Remove the cooling bath, allow the reaction to slowly warm to room temperature, and stir for 4–6 hours.
-
Quench the reaction carefully by cooling to 0°C and adding methanol dropwise (to destroy excess
), followed by deionized water. -
Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo to yield the active resorcinol derivative[1].
Mechanistic Pathways and Workflows
The following diagrams illustrate the logical flow of the catalytic and synthetic processes.
Caption: Catalytic cycle of Sonogashira coupling for 1-Iodo-5-isopropyl-2,4-dimethoxybenzene.
Caption: Synthetic workflow from aryl iodide to the active Hsp90-binding resorcinol pharmacophore.
Applications in Advanced Therapeutics
The primary application of 1-iodo-5-isopropyl-2,4-dimethoxybenzene is in the synthesis of next-generation oncology therapeutics. By utilizing click chemistry (azide-alkyne cycloaddition) on the derivatized alkyne intermediate, researchers have successfully synthesized a library of 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates[1].
These sophisticated molecules exhibit highly potent Hsp90 binding affinities (IC50 ~45 nM) and demonstrate an exceptional >350-fold selectivity for Hsp90 over its mitochondrial paralog, TRAP1, significantly reducing off-target toxicity[1]. Furthermore, recent immunological studies highlight the potential of these specific Hsp90 inhibitors to modulate Major Histocompatibility Complex class I (MHC-I) surface expression, thereby enhancing CD8+ T cell-mediated immune responses against evasive colorectal cancer cells[3].
References
- TopoTarget A/S. "WO2009066060A2 - 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use". Google Patents.
-
Jung S, et al. "Discovery of 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates as potent Hsp90 inhibitors with selectivity over TRAP1". Bioorganic & Medicinal Chemistry Letters, 2020. Available at: [Link]
-
bioRxiv. "Small Molecule Modulation of MHC-I Surface Expression: A Click Chemistry-Based Discovery Approach". bioRxiv Preprint, 2025. Available at: [Link]
Sources
- 1. Discovery of 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates as potent Hsp90 inhibitors with selectivity over TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009066060A2 - 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use - Google Patents [patents.google.com]
- 3. biorxiv.org [biorxiv.org]
Thermodynamic stability data for 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
An In-Depth Technical Guide to the Thermodynamic Stability and Synthetic Utility of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
Executive Summary
1-Iodo-5-isopropyl-2,4-dimethoxybenzene (CAS: 1155371-47-3) is a highly specialized, sterically hindered, and electron-rich aryl iodide. In modern drug development, it serves as a critical synthetic intermediate in the discovery and manufacturing of resorcinolyltriazole derivatives. These derivatives are potent, highly selective inhibitors of Heat Shock Protein 90 (Hsp90), a ubiquitous chaperone protein responsible for stabilizing oncogenic client proteins such as HER2, EGFR, and Raf-1.
This whitepaper dissects the thermodynamic stability of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene, detailing how its unique bond energetics dictate its reactivity profile in palladium-catalyzed cross-coupling reactions, and outlines the self-validating protocols used to synthesize and evaluate its downstream pharmaceutical applications.
Thermodynamic Profile and Bond Energetics
The chemical behavior of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene is governed by a delicate balance between the thermodynamic lability of its carbon-iodine (C-I) bond and the steric/electronic influences of its ring substituents.
-
C-I Bond Dissociation Energy (BDE): The C-I bond is the weakest of the carbon-halogen bonds. As demonstrated in gas-phase and solution studies of analogous aromatic systems, the C-I BDE is approximately 65.7 kcal/mol1[1]. This relatively low BDE, compared to the ~112 kcal/mol of an aromatic C-H bond2[2], provides the primary thermodynamic driving force for low-barrier oxidative addition by Pd(0) catalysts.
-
Electronic Effects (+M Mesomeric Effect): The methoxy groups at the 2- and 4-positions are strongly electron-donating via resonance. This increases the overall electron density of the aromatic ring. While electron-rich aryl halides typically exhibit higher activation energy barriers for oxidative addition than electron-deficient ones, the inherently low BDE of the C-I bond ensures the reaction remains thermodynamically favorable.
-
Steric Hindrance: The isopropyl group at the 5-position introduces localized steric strain. While this bulk is pharmacodynamically essential for the final drug to anchor into the hydrophobic N-terminal pocket of Hsp90, it requires highly active catalytic systems during synthesis to prevent competitive dehalogenation or catalyst poisoning.
Quantitative Thermodynamic Data Summary
| Property | Value | Mechanistic Implication |
| C-I Bond Dissociation Energy (BDE) | ~65.7 kcal/mol | Weakest aryl-halide bond; provides the primary thermodynamic driving force for oxidative addition by Pd(0). |
| C-H Bond Dissociation Energy (Ref) | ~112.0 kcal/mol | Highlights the extreme lability of the C-I bond relative to the aromatic backbone. |
| Steric Parameter (5-isopropyl) | High A-value (~2.15) | Induces localized steric strain, requiring optimized palladium catalytic systems to facilitate transmetalation. |
| Electronic Effect (2,4-dimethoxy) | Strong +M (Resonance) | Increases ring electron density, stabilizing the resulting Pd(II) intermediate post-oxidative addition. |
Synthetic Workflow: From Intermediate to Hsp90 Inhibitor
The thermodynamic instability of the C-I bond is exploited via a Sonogashira cross-coupling reaction to yield 1-ethynyl-5-isopropyl-2,4-dimethoxybenzene. This terminal alkyne is subsequently subjected to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a "Click chemistry" approach—to construct the 1,4-disubstituted triazole core. The resulting resorcinolyltriazole derivatives exhibit potent Hsp90 binding affinities (IC50 ~45 nM) and over 350-fold selectivity for Hsp90 over its paralog TRAP13[3].
Synthetic workflow for Hsp90 inhibitors via Sonogashira and Click chemistry.
Pharmacodynamic Application: Hsp90 Inhibition
Hsp90 is a highly abundant chaperone protein that relies on ATP hydrolysis to fold and stabilize client proteins. When the synthesized resorcinolyltriazole inhibitor binds to the N-terminal ATP pocket of Hsp90, it induces a conformational arrest. Because client proteins like HER2 cannot be stabilized, they are rapidly ubiquitinated and cleared via proteasomal degradation4[4].
Hsp90 inhibition pathway leading to proteasomal degradation of client proteins.
Experimental Methodologies (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical or biological output directly confirms the mechanistic hypothesis.
Protocol 1: Sonogashira Cross-Coupling of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
This protocol leverages the low C-I BDE to attach an alkyne moiety.
-
Preparation: Charge a screw-cap vial with 1-Iodo-5-isopropyl-2,4-dimethoxybenzene (1.12 mmol), Pd(PPh3)2Cl2 (48 mg), and CuI (68 mg, 0.36 mmol).
-
Causality: The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species. CuI acts as a critical co-catalyst to form a highly nucleophilic copper acetylide intermediate, lowering the activation energy for the transmetalation step.
-
-
Solvent/Base Addition: Suspend the mixture in freshly distilled triethylamine (TEA).
-
Causality: TEA serves a dual purpose as both the solvent and the stoichiometric base required to neutralize the hydroiodic acid (HI) byproduct. This neutralization acts as a thermodynamic sink, driving the cross-coupling equilibrium forward.
-
-
Alkyne Addition: Add trimethylsilylacetylene (0.8 mL, 5.66 mmol) and stir the mixture at reflux (80°C) overnight.
-
Causality: The elevated temperature provides the necessary thermal energy to overcome the steric hindrance imposed by the 5-isopropyl group.
-
-
Validation: Monitor the reaction for the heavy precipitation of triethylammonium iodide.
-
Causality: The formation of this insoluble white/yellow salt provides a self-validating visual confirmation that the oxidative addition and subsequent reductive elimination cycles are actively occurring.
-
Protocol 2: Extracellular HER2 Degradation Assay
This protocol validates the thermodynamic binding efficacy of the synthesized drug against Hsp90.
-
Cell Culture: Plate MCF7 breast carcinoma cells in DMEM containing 10% FBS in 6-well plates.
-
Causality: MCF7 cells inherently overexpress HER2, providing a robust, high-signal baseline of the Hsp90 client protein for degradation analysis.
-
-
Inhibitor Treatment: Treat the cells with the synthesized resorcinolyltriazole derivative at varying nanomolar concentrations.
-
Causality: The inhibitor competes with ATP for the N-terminal pocket of Hsp90, arresting the chaperone cycle.
-
-
Fluorescence Measurement: Measure the quantity of extracellular HER2 present using a fluorescence-linked immunosorbent assay.
References
-
Discovery of 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates as potent Hsp90 inhibitors with selectivity over TRAP1. Bioorganic & Medicinal Chemistry Letters / MolAid. Available at:[Link]
- WO2009066060A2 - 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use.Google Patents.
-
Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol. National Institutes of Health (PMC). Available at: [Link]
-
Reaction of Naphthyl Radicals with Naphthalene. Researcher.life / Physical Chemistry Chemical Physics. Available at:[Link]
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- 1. Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 1-ethynyl-5-isopropyl-2,4-dimethoxybenzene - CAS号 1155371-49-5 - 摩熵化学 [molaid.com]
- 4. WO2009066060A2 - 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use - Google Patents [patents.google.com]
An In-depth Technical Guide on the Electronic Effects of Methoxy Groups in 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Iodo-5-isopropyl-2,4-dimethoxybenzene is a polysubstituted aromatic compound whose chemical behavior is dictated by a complex interplay of electronic effects from its various functional groups. This guide provides a detailed analysis of these effects, with a primary focus on the dominant influence of the two methoxy groups. By dissecting the inductive and resonance contributions of each substituent—the powerful electron-donating methoxy groups, the weakly activating isopropyl group, and the deactivating yet ortho, para-directing iodo group—we can predict the molecule's reactivity, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This document serves as a resource for researchers, offering foundational principles, predictive analysis, and practical experimental protocols for the synthesis and characterization of this and similar highly-functionalized aromatic scaffolds.
Foundational Principles: The Dual Nature of Methoxy Group Electronics
To comprehend the properties of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene, one must first appreciate the nuanced electronic influence of its key substituents, especially the methoxy group (-OCH₃). The methoxy group exhibits a fascinating duality, exerting two opposing electronic forces on an aromatic ring.[1]
The Inductive Effect (-I)
Due to the high electronegativity of the oxygen atom relative to carbon, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework.[1][2][3] This electron-withdrawing inductive effect, denoted as -I, decreases the electron density of the aromatic system.
The Resonance Effect (+M)
Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) system of the benzene ring.[2][4] This donation of electron density, known as a positive mesomeric or resonance effect (+M), significantly increases the electron density at the ortho and para positions.[1][5] In aromatic systems, the resonance effect is generally more powerful than the inductive effect.[6] Consequently, the methoxy group is considered an overall electron-donating group and a strong activating group in electrophilic aromatic substitution (EAS).[4][7]
This dual influence is quantitatively captured by Hammett constants, which measure the electron-donating or -withdrawing properties of substituents. For the methoxy group, the Hammett constant is positive for the meta position (σ_meta = +0.12), indicating it is electron-withdrawing when resonance is not a factor.[3][8][9] However, it is negative for the para position (σ_para = -0.27), confirming its strong electron-donating character when resonance is operative.[2][8]
Sources
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- 9. Methoxy group - Wikipedia [en.wikipedia.org]
CAS number and chemical identifiers for 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
CAS: 1155371-47-3[1]
Part 1: Executive Summary & Chemical Identity
1-Iodo-5-isopropyl-2,4-dimethoxybenzene is a specialized organoiodide intermediate used primarily in the synthesis of resorcinol-based Heat Shock Protein 90 (Hsp90) inhibitors.[1] Structurally, it is the iodinated dimethyl ether of 4-isopropylresorcinol .[1] Its specific substitution pattern—featuring an iodine atom para to an electron-donating methoxy group and ortho to another—makes it a highly reactive partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]
This compound serves as a critical "molecular handle," allowing researchers to attach the pharmacologically active 5-isopropyl-2,4-dimethoxyphenyl moiety to heterocyclic scaffolds (such as triazoles or isoxazoles) during structure-based drug design (SBDD) campaigns targeting oncology indications.[1]
Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 1155371-47-3 |
| IUPAC Name | 1-iodo-2,4-dimethoxy-5-(propan-2-yl)benzene |
| Common Synonyms | 1-Iodo-2,4-dimethoxy-5-isopropylbenzene; 4-Iodo-5-isopropylveratrole (ambiguous); 5-Isopropyl-2,4-dimethoxyiodobenzene |
| Molecular Formula | C₁₁H₁₅IO₂ |
| Molecular Weight | 306.14 g/mol |
| SMILES | COC1=C(C(C)C)C=C(I)C(OC)=C1 |
| InChI Key | QBTLWHYKYLZHKG-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid or oil (depending on purity) |
Part 2: Structural Analysis & Synthetic Logic
The Substitution Pattern
The molecule features a 1,2,4,5-substitution pattern on the benzene ring. This arrangement is non-trivial and dictates the molecule's chemical behavior:
-
Electronic Activation: The two methoxy groups at positions 2 and 4 are strong electron-donating groups (EDGs).[1] They activate the ring towards electrophilic aromatic substitution (EAS).
-
Regiocontrol: The iodine is positioned at C1.[1] In the precursor (1-isopropyl-2,4-dimethoxybenzene), the C5 position (which becomes C1 upon iodination) is the most nucleophilic site because it is para to the methoxy at C2 and ortho to the methoxy at C4. The alternative position (C3) is sterically crowded between two methoxy groups, making C5 the exclusive site for iodination.
-
Steric Bulk: The isopropyl group at C5 (relative to iodine at C1) adds lipophilicity and steric bulk, which is crucial for filling the hydrophobic pocket of the Hsp90 ATP-binding site in downstream pharmaceutical applications.
Synthetic Pathway
The synthesis typically proceeds from 2,4-dihydroxyacetophenone or resorcinol , requiring a sequence of Friedel-Crafts alkylation (or equivalent), methylation, and finally regioselective iodination.
Protocol: Iodination of 1-Isopropyl-2,4-dimethoxybenzene
Note: This protocol assumes the precursor 1-isopropyl-2,4-dimethoxybenzene is already available.[1]
Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN), or Iodine (
-
Dissolution: Dissolve 1.0 eq of 1-isopropyl-2,4-dimethoxybenzene in anhydrous acetonitrile (
concentration). -
Addition: Cool the solution to
. Add 1.1 eq of N-Iodosuccinimide (NIS) portion-wise to avoid exotherm.[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1] The electron-rich ring reacts rapidly.[1]
-
Quench: Quench with saturated aqueous sodium thiosulfate (
) to remove excess iodine (indicated by the disappearance of yellow/brown color).[1] -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Purify via silica gel flash chromatography. Elute with a gradient of Hexanes
5% EtOAc/Hexanes.[1]
Yield Expectation: >85% due to the strong directing effects of the methoxy groups.
Visualizing the Synthesis
Figure 1: Synthetic route from Resorcinol to the target iodinated intermediate.
Part 3: Applications in Drug Discovery (Hsp90 Inhibition)
The primary utility of CAS 1155371-47-3 lies in the development of Hsp90 inhibitors .[1] Heat Shock Protein 90 (Hsp90) is a molecular chaperone that stabilizes oncogenic proteins (e.g., HER2, BCR-ABL, Akt). Inhibiting Hsp90 leads to the degradation of these oncoproteins.[1]
Mechanism of Action
The 2,4-dihydroxy-5-isopropylphenyl moiety (derived from this intermediate after demethylation) mimics the structure of Radicicol , a natural Hsp90 inhibitor.[1]
-
Binding Mode: The resorcinol ring forms a critical hydrogen bond network with Asp93 and Thr184 in the N-terminal ATP-binding pocket of Hsp90.[1]
-
Role of the Iodine: The iodine atom in CAS 1155371-47-3 is not part of the final pharmacophore.[1] Instead, it is a "leaving group" used to attach the resorcinol ring to a linker or a second aryl ring (e.g., a triazole or isoxazole) via cross-coupling.
-
Deprotection: After coupling, the methoxy groups are typically cleaved (using
) to reveal the free hydroxyls required for hydrogen bonding.
Experimental Workflow: Sonogashira Coupling
A common workflow involves coupling this iodide with an alkyne to generate precursors for "Click" chemistry.[1]
-
Coupling: React CAS 1155371-47-3 with trimethylsilylacetylene (TMS-acetylene),
(cat.), (cat.), and in THF. -
Desilylation: Treat with
to yield 5-ethynyl-2,4-dimethoxy-1-isopropylbenzene . -
Click Reaction: React the ethynyl derivative with an organic azide to form a 1,2,3-triazole linked Hsp90 inhibitor.[1][3][4][5][6]
Figure 2: Application of CAS 1155371-47-3 in the synthesis of Triazole-based Hsp90 inhibitors.[1]
Part 4: Safety & Handling
As a halogenated aromatic ether, standard safety protocols apply.
-
Hazards: Irritant to eyes, skin, and respiratory system. May be harmful if swallowed.[1]
-
Stability: Stable under normal conditions.[1] Light sensitive (iodides can discolor upon prolonged exposure to light).[1] Store in amber vials.
-
Reactivity: Incompatible with strong oxidizing agents.[1]
-
Disposal: Dispose of as halogenated organic waste.[1]
References
-
BuyersGuideChem. (2025).[1] 1-Iodo-5-isopropyl-2,4-dimethoxybenzene | 1155371-47-3.[1] Retrieved from [Link][1]
-
MolAid. (2025).[1] 1-Iodo-5-isopropyl-2,4-dimethoxybenzene Chemical Structure & Properties. Retrieved from [Link][1]
-
Park, S. et al. (2020).[1][2] Discovery of 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates as potent Hsp90 inhibitors with selectivity over TRAP1.[1][6] European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Google Patents. (2012).[1] CN102351655A - Synthesis method of 4-isopropylresorcinol.[1][7] Retrieved from
Sources
- 1. 2,5-Dimethoxy-4-iodoamphetamine | C11H16INO2 | CID 1229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. CN102351655A - Synthesis method of 4-isopropylresorcinol - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
Introduction & Challenge Analysis
The substrate 1-Iodo-5-isopropyl-2,4-dimethoxybenzene presents a specific set of challenges for palladium-catalyzed cross-coupling. While aryl iodides are typically excellent electrophiles due to the weak C–I bond, this specific scaffold complicates the standard catalytic cycle due to two synergistic factors:
-
Electronic Deactivation: The resorcinol-derived core (2,4-dimethoxy substitution) is highly electron-rich. This increased electron density strengthens the C–I bond relative to electron-deficient systems, potentially slowing the rate of oxidative addition, although iodine remains a competent leaving group.
-
Steric Hindrance: The ortho-methoxy group at C2 and the bulky meta-isopropyl group at C5 create a crowded coordination sphere. Standard ligands (e.g., PPh3) often fail to prevent catalyst decomposition or cannot induce the necessary geometry for reductive elimination in such crowded systems.
Objective: To define a robust, scalable protocol that overcomes steric impedance and electronic deactivation, minimizing homocoupling and protodehalogenation side products.
Mechanistic Insight: The "Why" Behind the Protocol
To optimize this reaction, we must address the specific bottlenecks in the Suzuki-Miyaura cycle for this substrate.
-
The Ligand Choice (The Critical Variable): Standard phosphines (PPh3, dppf) lack the bulk required to enforce the reductive elimination of sterically hindered biaryls. We utilize Buchwald Dialkylbiaryl Phosphines (specifically SPhos or XPhos ).
-
Mechanism:[1][2][3][4] These ligands are electron-rich (facilitating oxidative addition of the electron-rich iodide) and extremely bulky (accelerating reductive elimination via steric relief).
-
Secondary Interaction: The ipso-interaction between the palladium and the lower ring of the biaryl ligand stabilizes the monoligated Pd(0) species, preventing "palladium black" precipitation.
-
-
The Base & Solvent: The ortho-methoxy group can coordinate to Pd, potentially arresting the cycle. A strong, bulky base in a biphasic system (e.g., K3PO4 in Toluene/Water) facilitates rapid transmetallation while keeping the inorganic byproducts soluble in the aqueous phase.
Visualization: Sterically Demanding Catalytic Cycle
The following diagram illustrates the specific stress points for 1-Iodo-5-isopropyl-2,4-dimethoxybenzene.
Figure 1: Catalytic cycle highlighting the role of bulky, electron-rich ligands in overcoming the specific electronic and steric barriers of the substrate.
Optimized Experimental Protocol
This protocol is designed as a "Gold Standard" starting point. It uses a precatalyst system to ensure accurate Pd:Ligand stoichiometry.
Materials
-
Substrate: 1-Iodo-5-isopropyl-2,4-dimethoxybenzene (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G4 (2 mol%)
-
Base: K₃PO₄ (tribasic potassium phosphate), finely ground (2.0 – 3.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)
-
Atmosphere: Argon or Nitrogen (Strictly anaerobic)
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of argon.
-
Solids Addition: Charge the vessel with:
-
1-Iodo-5-isopropyl-2,4-dimethoxybenzene (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
K₃PO₄ (3.0 equiv)
-
If using separate catalyst/ligand: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Note: If using XPhos Pd G4, add it here.
-
-
Degassing: Cap the vessel with a septum. Evacuate and backfill with argon three times.
-
Solvent Addition: Syringe in the degassed solvent mixture (Toluene/Water 10:1). The concentration of the aryl iodide should be approximately 0.1 M to 0.2 M.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block at 80°C . Stir vigorously (critical for biphasic mixtures).
-
Monitoring: Check via LC-MS or TLC at 2 hours. If conversion is <50%, increase temperature to 100°C. Most reactions complete within 4–12 hours.
-
-
Workup:
-
Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).
Optimization & Troubleshooting Guide
If the standard protocol yields unsatisfactory results (e.g., <70% yield), follow this logic tree. The electron-rich nature of the ring often leads to dehalogenation (replacement of I with H) if the cycle stalls.
Comparative Data: Ligand Screening (Hypothetical)
Conditions: 1.0 eq Substrate, 1.5 eq PhB(OH)2, 2 mol% Pd, K3PO4, Toluene/H2O, 80°C, 12h.
| Entry | Catalyst System | Conversion | Yield | Observation |
| 1 | Pd(PPh₃)₄ | 45% | 30% | Significant starting material remaining; Pd black formation. |
| 2 | Pd(dppf)Cl₂ | 60% | 55% | Slow reaction; some dehalogenation observed. |
| 3 | Pd(OAc)₂ / SPhos | >98% | 92% | Clean conversion; minimal side products. |
| 4 | Pd(OAc)₂ / XPhos | >98% | 88% | Excellent, but SPhos slightly cleaner for this substrate. |
| 5 | Pd2(dba)3 / PCy3 | 70% | 60% | Good conversion, but significant homocoupling. |
Optimization Workflow
Figure 2: Decision matrix for troubleshooting reaction failures based on LCMS data.
Key Troubleshooting Tips
-
Protodehalogenation (Ar-I
Ar-H): This indicates the oxidative addition occurred, but transmetallation was too slow, or the hydride source (often solvent or impurities) intercepted the Pd(II) species.-
Fix: Switch to XPhos (faster cycle) or ensure the solvent is strictly degassed. Use a higher concentration of boronic acid.
-
-
Homocoupling: Often caused by oxygen leakage.
-
Fix: Verify inert atmosphere. Add a scavenger like BHT if necessary (rarely needed with SPhos).
-
References
-
Buchwald, S. L., et al. "Universal 1-Amino-biphenyl-2-yl-phosphines (UBPs) for Palladium-Catalyzed Cross-Coupling." Chemical Science, 2011.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."
Sources
Application Note: 1-Iodo-5-isopropyl-2,4-dimethoxybenzene as a Keystone Intermediate in the Total Synthesis of Resorcinol-Based HSP90 Inhibitors
Executive Summary & Pharmacological Rationale
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone responsible for the folding, stabilization, and activation of over 200 "client" proteins, many of which (e.g., HER2, EGFR, JAK2) are critical drivers of oncogenesis[1]. Inhibiting the N-terminal ATP-binding pocket of HSP90 leads to the proteasomal degradation of these client proteins, making it a highly validated target in oncology and neurodegenerative disease research[1].
The resorcinol (1,3-dihydroxybenzene) motif is a privileged pharmacophore that mimics the natural HSP90 inhibitor Radicicol, forming critical hydrogen bonds with Asp93 and Thr184 in the ATP-binding pocket. 1-Iodo-5-isopropyl-2,4-dimethoxybenzene (CAS: 1155371-47-3) is a highly strategic building block for synthesizing these inhibitors[2].
Causality of Structural Features:
-
Isopropyl Group: Precisely fills a lipophilic sub-pocket in the HSP90 ATP-binding domain, dramatically increasing binding affinity compared to unsubstituted analogs[1].
-
2,4-Dimethoxy Groups: Serve as a robust masking group for the sensitive resorcinol diol. This prevents unwanted oxidation or metal-coordination during downstream transition-metal-catalyzed cross-couplings[3].
-
Iodo Moiety: Provides an exceptionally reactive handle for Pd-catalyzed carbon-carbon bond formations (e.g., Sonogashira, Suzuki, or Stille couplings), allowing for modular assembly of diverse heterocyclic cores (triazoles, oxazoles, isoxazoles)[2],[4].
Diagram 1: Mechanism of HSP90 inhibition by resorcinol derivatives leading to client protein degradation.
Synthetic Workflow & Modular Assembly
The synthesis of highly potent triazole-based HSP90 inhibitors (e.g., 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates) from 1-Iodo-5-isopropyl-2,4-dimethoxybenzene typically follows a three-stage workflow[3],[5]. The iodo-arene is first converted to a terminal alkyne, which is then subjected to Click Chemistry (CuAAC) to build the triazole core, followed by global demethylation to unmask the active pharmacophore.
Diagram 2: Three-stage synthetic workflow from iodo-intermediate to active resorcinol inhibitor.
Experimental Protocols & Mechanistic Insights
Protocol A: Sonogashira Coupling & Alkyne Unmasking
This step installs the critical alkyne handle required for downstream heterocycle assembly[2].
Materials:
-
1-Iodo-5-isopropyl-2,4-dimethoxybenzene (1.0 eq)
-
Trimethylsilylacetylene (TMS-acetylene) (5.0 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (Et₃N) (Solvent/Base)
Step-by-Step Methodology:
-
Degassing: Suspend 1-Iodo-5-isopropyl-2,4-dimethoxybenzene in freshly distilled Et₃N in a Schlenk flask. Sparge the solution with ultra-pure Argon for 15 minutes.
-
Expert Insight: Oxygen must be rigorously excluded. In the presence of O₂, Cu(I) oxidizes to Cu(II), triggering the Glaser homocoupling of TMS-acetylene, which depletes the reagent and complicates purification.
-
-
Catalyst Addition: Under positive Argon flow, add Pd(PPh₃)₂Cl₂ and CuI.
-
Reaction: Inject TMS-acetylene dropwise. Seal the flask and heat to 80°C (reflux) overnight[2].
-
Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove precipitated triethylammonium iodide salts and spent catalyst[2].
-
Desilylation (Self-Validating Step): Dissolve the crude TMS-alkyne in THF/MeOH (1:1) and add K₂CO₃ (2.0 eq). Stir for 2 hours at room temperature.
-
Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The highly non-polar TMS-alkyne will shift to a lower R_f upon removal of the TMS group.
-
Protocol B: CuAAC Assembly of the Triazole Core
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) regioselectively yields the 1,4-disubstituted 1,2,3-triazole core[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the 1-ethynyl-5-isopropyl-2,4-dimethoxybenzene (1.0 eq) and the target azide (e.g., an aryl azide or alkyl azide) (1.1 eq) in a 1:1 mixture of t-Butanol and H₂O.
-
Catalyst Generation In Situ: Add CuSO₄·5H₂O (0.05 eq) followed immediately by Sodium Ascorbate (0.1 eq).
-
Expert Insight: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ. This is vastly superior to adding direct Cu(I) salts (like CuI), which are prone to disproportionation and oxidation in aqueous media.
-
-
Reaction: Stir vigorously at room temperature for 12 hours. The product often precipitates directly from the aqueous mixture.
-
Isolation: Filter the precipitate, wash with cold water and dilute ammonia (to remove residual copper), and dry under vacuum.
Protocol C: Global Demethylation (Resorcinol Unmasking)
The final and most critical step is the removal of the 2,4-dimethoxy protecting groups to yield the active 1,3-diol[3].
Step-by-Step Methodology:
-
Setup: Dissolve the protected triazole intermediate in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Boron Tribromide (BBr₃) (1.0 M in DCM, 5.0 eq) dropwise over 30 minutes.
-
Expert Insight: BBr₃ is a potent Lewis acid. It coordinates to the methoxy oxygens, activating the methyl group for nucleophilic attack by the bromide ion. The low temperature (-78°C) is critical to prevent unwanted bromination of the electron-rich aromatic ring.
-
-
Cleavage: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Quenching: Cool the reaction back to 0°C and very carefully quench by dropwise addition of Methanol.
-
Validation: The quench destroys excess BBr₃, forming volatile trimethyl borate (B(OMe)₃) and HBr. Evaporate the solvents under reduced pressure. The crude product can be validated via LC-MS; look for the mass shift of [M - 28] Da, corresponding to the loss of two methyl groups.
-
Quantitative Data: HSP90 Inhibitory Activity
Derivatives synthesized using 1-Iodo-5-isopropyl-2,4-dimethoxybenzene as the core building block exhibit exceptional potency and selectivity. The table below summarizes the binding affinities of triazole alkyl acetates synthesized via this exact route[3],[5].
| Compound ID | Target | Binding Affinity (IC₅₀) | Selectivity vs. TRAP1 | Selectivity vs. Grp94 |
| Compound 18 | HSP90 | ~45 nM | > 350-fold | 1 to 3-fold |
| Compound 19 | HSP90 | ~45 nM | > 350-fold | 1 to 3-fold |
| Compound 30 | HSP90 | ~45 nM | > 350-fold | 1 to 3-fold |
Data Interpretation: The synthesized triazole alkyl acetates demonstrate nanomolar potency against HSP90. Crucially, the structural geometry provided by the 5-isopropyl-resorcinol moiety ensures a >350-fold selectivity over TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), reducing potential mitochondrial toxicity associated with pan-HSP90/TRAP1 inhibition[3].
References
-
Discovery of 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates as potent Hsp90 inhibitors with selectivity over TRAP1 Source: Bioorganic & Medicinal Chemistry Letters (2020), Volume 30, Issue 2, 126809. URL:[Link]
- 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use (WO2009066060A2)
- Resorcinol derivative as hsp90 inhibitor (WO2016116061A1)
Sources
- 1. WO2009066060A2 - 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use - Google Patents [patents.google.com]
- 2. WO2009066060A2 - 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use - Google Patents [patents.google.com]
- 3. Discovery of 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates as potent Hsp90 inhibitors with selectivity over TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016116061A1 - Resorcinol derivative as hsp90 inhibitor - Google Patents [patents.google.com]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
Application Note & Protocol: High-Yield Preparation of 5-Isopropyl-2,4-dimethoxy-1-phenylmagnesium Iodide
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent, 5-isopropyl-2,4-dimethoxy-1-phenylmagnesium iodide, from its corresponding aryl iodide. Grignard reagents are a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with a wide range of electrophiles.[1][2] The specific reagent derived from 1-Iodo-5-isopropyl-2,4-dimethoxybenzene is a valuable intermediate for introducing a sterically hindered and electron-rich phenyl group, a motif present in numerous pharmacologically active molecules and advanced materials. This guide details the underlying chemical principles, a robust step-by-step protocol, and critical troubleshooting advice to ensure reproducible, high-yield preparations.
Scientific Principles and Experimental Rationale
The preparation of a Grignard reagent is an oxidative addition reaction where magnesium metal inserts into a carbon-halogen bond.[3] While seemingly straightforward, success is critically dependent on understanding and controlling several key factors.
Mechanism of Formation
The reaction proceeds via a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[4] The magnesium metal donates an electron to the aryl iodide, forming a radical anion which then fragments. This process ultimately results in the formation of the organomagnesium species, which is more accurately described as a complex stabilized by solvent molecules.[5][6] Ethereal solvents, such as tetrahydrofuran (THF), are essential as they coordinate to the magnesium center, solvating and stabilizing the highly reactive Grignard reagent.[1][6][7]
Critical Factor: Magnesium Activation
Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide.[5] This layer must be disrupted to expose a fresh, reactive magnesium surface. Several methods exist:
-
Chemical Activation: The most common laboratory method involves using an activating agent. A small crystal of iodine (I₂) is highly effective; it reacts with the magnesium surface, and its disappearance provides a clear visual cue that the reaction has initiated.[8][9][10] 1,2-Dibromoethane is another excellent activator, as its reaction with magnesium produces ethylene gas, which is easily observed and confirms activation.[2][5]
-
Mechanical Activation: Methods like crushing the magnesium turnings with a glass rod or using ultrasound can physically break the MgO layer, exposing fresh metal.[5][11]
Critical Factor: Anhydrous and Inert Conditions
Grignard reagents are extremely strong bases and are highly sensitive to protic sources, especially water.[1][12] Exposure to even trace amounts of moisture will protonate and destroy the reagent, forming the corresponding arene (1-isopropyl-3,5-dimethoxybenzene) and magnesium hydroxy-iodide.
R-MgX + H₂O → R-H + Mg(OH)X
Similarly, Grignard reagents react rapidly with atmospheric oxygen in a radical process to form magnesium alkoxides (or phenoxides in this case).[5] Therefore, the entire procedure must be conducted under strictly anhydrous conditions using an inert atmosphere (typically dry nitrogen or argon).[12][13][14] This is achieved by:
-
Drying Glassware: All glassware must be rigorously dried, either in an oven overnight at >120 °C or by flame-drying under vacuum immediately before use.[9][15]
-
Using Anhydrous Solvents: Solvents must be of high purity and anhydrous grade. THF, while an excellent solvent, can form explosive peroxides and should be handled appropriately.[8]
-
Inert Atmosphere: The reaction apparatus is continuously flushed with an inert gas to exclude air and moisture.[15]
Minimizing Side Reactions: The Wurtz Coupling
The primary side reaction of concern is the Wurtz-type homocoupling, where a molecule of the formed Grignard reagent reacts with a molecule of unreacted aryl iodide to form a biphenyl dimer.[16][17][18][19]
Ar-MgI + Ar-I → Ar-Ar + MgI₂
This side reaction is minimized by controlling the concentration of the aryl iodide. The most effective strategy is the slow, dropwise addition of the aryl iodide solution to the magnesium suspension.[16][19] This ensures that the local concentration of the halide remains low, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[19]
Detailed Experimental Protocol
This protocol is designed for a ~50 mmol scale synthesis. All operations must be performed in a well-ventilated fume hood.
Reagents and Materials
| Reagent / Material | M.W. ( g/mol ) | Equiv. | Amount | Concentration | Notes |
| Magnesium Turnings | 24.31 | 1.2 | 1.46 g | - | Ensure turnings are fresh and not heavily oxidized. |
| 1-Iodo-5-isopropyl-2,4-dimethoxybenzene | 320.17 | 1.0 | 16.0 g | - | Must be pure and dry. |
| Iodine (I₂) | 253.81 | cat. | 1-2 small crystals | - | Activator. |
| Tetrahydrofuran (THF) | 72.11 | - | 150 mL total | ~0.33 M | Anhydrous grade, inhibitor-free is preferred. |
| Dry Nitrogen or Argon | - | - | - | - | For maintaining an inert atmosphere. |
Equipment Setup
-
500 mL three-necked round-bottom flask
-
Magnetic stir bar
-
Reflux condenser with inert gas inlet/outlet (connected to a bubbler)
-
250 mL pressure-equalizing dropping funnel
-
Rubber septa
-
Syringes and needles for solvent transfer
-
Heating mantle
Preparation: All glassware must be cleaned, oven-dried (≥ 4 hours at 125 °C), and assembled hot while flushing with a stream of dry nitrogen or argon to prevent atmospheric moisture from adhering to the cooled surfaces.[15]
Step-by-Step Procedure
-
Apparatus Assembly: Assemble the dried three-necked flask with the stir bar, reflux condenser, and dropping funnel. Ensure all joints are well-sealed. Begin a gentle flow of inert gas through the system.
-
Magnesium Activation: Remove the dropping funnel temporarily and add the magnesium turnings (1.46 g) and one or two small crystals of iodine to the flask.[9] Briefly heat the bottom of the flask gently with a heat gun under the inert atmosphere until the iodine sublimes, depositing a faint purple vapor on the metal surface.[19][20] Allow the flask to cool to room temperature.
-
Prepare Aryl Iodide Solution: In a separate dry flask, dissolve the 1-Iodo-5-isopropyl-2,4-dimethoxybenzene (16.0 g) in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Reaction Initiation: Add approximately 10-15 mL of the aryl iodide solution from the dropping funnel to the magnesium turnings. The reaction may not start immediately. Signs of initiation include the disappearance of the brown/purple iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask.[8][21] The solution will typically turn cloudy and grayish.[5] If the reaction does not start within 5-10 minutes, gently warm the flask with the palm of your hand or a heat gun.[9] Be prepared to cool the flask in a water bath if the reaction becomes too vigorous.
-
Grignard Reagent Formation: Once the reaction is self-sustaining (i.e., refluxing gently without external heating), begin the dropwise addition of the remaining aryl iodide solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle, steady reflux of the THF (boiling point ~66 °C).[8][13] This slow addition is critical to minimize Wurtz coupling.[19] The total addition time should be approximately 60-90 minutes.
-
Reaction Completion: After the addition is complete, the reaction mixture will appear as a grayish, cloudy suspension. Gently heat the mixture to reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted.[2]
-
Cooling and Use: Turn off the heating and allow the solution to cool to room temperature. The resulting grayish-brown solution of 5-isopropyl-2,4-dimethoxy-1-phenylmagnesium iodide is now ready for use in subsequent reactions. It is best to use the reagent immediately.[13] If storage is necessary, it must be under a strictly inert atmosphere in a sealed, dry flask.
Visualized Workflows and Mechanisms
Experimental Workflow
The following diagram outlines the critical steps for the successful preparation of the Grignard reagent.
Caption: Workflow for Grignard reagent preparation.
Reaction Mechanism on Magnesium Surface
The diagram below illustrates the key interactions during the formation of the Grignard reagent.
Caption: Simplified mechanism of Grignard reagent formation.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Impure aryl iodide. | 1. Add another small crystal of I₂. Gently crush some Mg turnings with a dry glass rod. Add a few drops of 1,2-dibromoethane.[2][9][11]2. Ensure all equipment was rigorously dried and solvents are certified anhydrous.[12]3. Purify the starting material if necessary. |
| Reaction starts but then stops | 1. Insufficient local heating to overcome activation energy.2. All exposed Mg surface has been consumed/passivated. | 1. Apply gentle, localized heat with a heat gun.[21]2. Stir vigorously to create mechanical abrasion and expose new surfaces. |
| Low yield of desired product in subsequent reaction | 1. Wurtz coupling side reaction consumed the Grignard reagent.2. Premature quenching by atmospheric moisture or oxygen.3. Inaccurate estimation of Grignard concentration. | 1. Ensure the aryl iodide was added slowly enough to maintain a controlled reflux. High temperatures can favor Wurtz coupling.[16][19]2. Check all seals on the apparatus and ensure a positive pressure of inert gas was maintained throughout.[14]3. Consider titrating the Grignard reagent before use to determine the exact concentration. |
References
-
Organic Chemistry Academy. (2025, August 2). Grignard Reagents: Powerful Tools for Synthesis. Retrieved from [Link]
- Boudet, N., et al. (2002, October 24). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent?. Retrieved from [Link]
- University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction.
- Rieke, R. D. (n.d.).
-
ResearchGate. (2026, January 29). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]
-
PubMed. (n.d.). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Retrieved from [Link]
-
ACS Publications. (2023, December 4). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Wurtz Coupling Reaction | PDF. Retrieved from [Link]
-
YouTube. (2025, December 30). How must you handle Grignard reagents in synthesis?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Retrieved from [Link]
-
Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Retrieved from [Link]
-
YouTube. (2019, January 7). making Grignard reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
- Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
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- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 1-Iodo-5-isopropyl-2,4-dimethoxybenzene in palladium-catalyzed cross-coupling reactions. The inherent electronic and steric properties of this substrate—namely, its electron-rich nature due to two methoxy groups and the steric hindrance from the isopropyl group—can present unique challenges to achieving high reaction yields. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues and guide you toward successful outcomes.
Understanding the Substrate: Key Challenges
The structure of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene presents a specific set of challenges in cross-coupling reactions:
-
High Electron Density: The two methoxy groups donate electron density into the aromatic ring, making the carbon-iodine bond stronger and the aryl halide less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][2]
-
Steric Hindrance: The isopropyl group, along with the adjacent methoxy group, can sterically hinder the approach of the palladium catalyst to the site of oxidative addition. This steric bulk can also impede subsequent steps in the catalytic cycle, such as reductive elimination.[3]
These factors necessitate careful optimization of reaction conditions to overcome the inherent low reactivity of the substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with 1-Iodo-5-isopropyl-2,4-dimethoxybenzene is giving low to no yield. What are the most likely causes?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are often due to inefficient oxidative addition. The electron-rich nature of the aryl iodide makes this step sluggish.[2]
-
Troubleshooting Steps:
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are known to accelerate oxidative addition and are highly effective for sterically hindered and electron-rich aryl halides.[3][4]
-
Catalyst Choice: Consider using a pre-formed palladium(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald G3 or G4 precatalyst) to ensure efficient formation of the active catalytic species.[5][6]
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for activating the boronic acid.[2][6] The physical properties of the base can also matter; grinding the base can improve reproducibility.[2]
-
Solvent System: While common solvents like toluene or dioxane are often used, a mixed aqueous system (e.g., toluene/water or dioxane/water) can be beneficial.[2][7] Vigorous stirring is crucial in biphasic systems.[6]
-
Q2: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this side reaction?
A2: Homocoupling is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[6][8]
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[6]
-
Control Reaction Temperature: While heating is often necessary, excessive temperatures can promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity.[6]
-
Q3: For a Heck reaction with 1-Iodo-5-isopropyl-2,4-dimethoxybenzene, what conditions should I start with?
A3: The Heck reaction with electron-rich aryl halides can be challenging due to slower oxidative addition rates.[9][10]
-
Recommended Starting Conditions:
-
Catalyst and Ligand: A robust catalytic system is essential. Consider using a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like P(o-tolyl)₃ or a more advanced ligand such as cataCXium A.[11]
-
Base: A hindered amine base like triethylamine (NEt₃) or N,N-dicyclohexylmethylamine (Cy₂NMe) is commonly used.[12]
-
Solvent: Polar aprotic solvents like DMF or NMP are often effective.[13]
-
Temperature: Higher temperatures (100-140 °C) are typically required to drive the reaction to completion.[9] Microwave heating can also be an effective strategy to accelerate the reaction.[14]
-
Q4: I am attempting a Sonogashira coupling and observing low conversion. What are the key parameters to optimize?
A4: Sonogashira couplings are generally tolerant of a wide range of functional groups, but steric hindrance and electron-donating groups on the aryl halide can decrease reactivity.[15][16]
-
Optimization Strategies:
-
Copper Co-catalyst: While copper-free Sonogashira reactions are known, the use of a copper(I) co-catalyst (e.g., CuI) is often crucial for achieving high yields, especially with less reactive aryl iodides.[17]
-
Ligand Choice: The choice of phosphine ligand is important. While Pd(PPh₃)₄ is a common catalyst, more specialized ligands may be necessary. For hindered substrates, consider using a more electron-rich and bulky ligand.[18]
-
Base and Solvent: An amine base such as triethylamine or diisopropylamine is typically used, often serving as the solvent as well.[17]
-
Temperature: The reaction often proceeds at room temperature for aryl iodides, but gentle heating may be required for this specific substrate.[18]
-
Q5: In a Buchwald-Hartwig amination, what is the best approach for coupling an amine with 1-Iodo-5-isopropyl-2,4-dimethoxybenzene?
A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. For your substrate, the key is to select a catalytic system that can overcome the high activation barrier for oxidative addition.
-
Key Considerations:
-
Ligand Selection is Critical: The choice of ligand is highly dependent on the amine coupling partner.[5] For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[5] For challenging couplings, more specialized ligands like tBuBrettPhos may be necessary.[5]
-
Base: Strong, non-nucleophilic bases like NaOtBu or KOtBu are commonly used.[5] For base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.[5]
-
Catalyst: Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[5]
-
Troubleshooting Guides
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
This is the most common issue encountered and can stem from several factors. A systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
-
Reagent Integrity:
-
Aryl Iodide: Confirm the purity of your 1-Iodo-5-isopropyl-2,4-dimethoxybenzene. Impurities can inhibit the catalyst.
-
Coupling Partner: For Suzuki reactions, ensure the boronic acid is not degraded (protodeboronation). For other couplings, verify the integrity of the organometallic reagent or alkyne.
-
Solvent and Base: Use anhydrous and degassed solvents. Ensure the base is of high purity and has been stored correctly.[6]
-
-
Catalyst System Optimization:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount. For this electron-rich and sterically hindered substrate, bulky, electron-rich ligands are highly recommended.[19] These ligands promote both oxidative addition and reductive elimination.[19]
-
Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the in-situ reduction to the active Pd(0) species is efficient.[6][20] Using a pre-formed Pd(0) catalyst or a more advanced precatalyst can often improve results.[5][6]
-
-
Reaction Condition Optimization:
-
Base: The choice of base can significantly impact the reaction outcome. A screening of different bases is often worthwhile. For Suzuki reactions, K₃PO₄ and Cs₂CO₃ are good starting points. For Buchwald-Hartwig aminations, strong bases like NaOtBu or KOtBu are common.[5]
-
Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.[13] While aprotic polar solvents like dioxane and THF are widely used, sometimes a switch to a less coordinating solvent or a biphasic system can be beneficial.[1]
-
Temperature: Many cross-coupling reactions require heating.[1][6] If the reaction is sluggish, a cautious increase in temperature may be necessary. However, be mindful that higher temperatures can also lead to catalyst decomposition and side reactions.[6]
-
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and lower the yield of the desired compound.
| Side Product | Common Cause(s) | Suggested Solution(s) |
| Hydrodehalogenation Product | Presence of a hydrogen source (e.g., water, alcohol) and a strong base. Can also occur via β-hydride elimination from the catalyst.[13] | Ensure anhydrous conditions. Optimize the base and solvent system. |
| Homocoupling of Aryl Iodide | Can be promoted by certain reaction conditions and catalyst systems. | Optimize catalyst loading and reaction temperature.[5] |
| Protodeboronation (Suzuki) | Degradation of the boronic acid, often in the presence of water and base.[8] | Use the boronic acid as fresh as possible. Consider using a boronic ester, which can be more stable.[3] Minimize reaction time. |
Experimental Protocols: A Starting Point
The following protocols are intended as a general starting point and should be optimized for your specific coupling partner.
General Protocol for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add 1-Iodo-5-isopropyl-2,4-dimethoxybenzene (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane:H₂O 4:1).[21]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[21]
-
Purification: Purify the crude product by silica gel column chromatography.[21]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Successfully employing 1-Iodo-5-isopropyl-2,4-dimethoxybenzene in cross-coupling reactions hinges on a rational approach to overcoming its inherent electronic and steric challenges. By carefully selecting a robust catalytic system, particularly bulky and electron-rich phosphine ligands, and systematically optimizing reaction parameters such as the base, solvent, and temperature, high yields of desired products can be achieved. This guide provides a framework for troubleshooting common issues and a starting point for developing efficient and reproducible synthetic protocols.
References
-
A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols . PMC. (2012-10-10). Available at: [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture . Frontiers. (2025-09-30). Available at: [Link]
-
Ligand design for cross-couplings: phosphines . YouTube. (2024-01-10). Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic... . Fiveable. (2025-08-15). Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros . Reddit. (2021-07-09). Available at: [Link]
-
Cross-Coupling Reactions Guide . Johnson Matthey. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. (2016-09-30). Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview . RSC Publishing. (2021-02-10). Available at: [Link]
-
Sonogashira coupling . Wikipedia. Available at: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions . Beilstein Journal of Organic Chemistry. (2022-03-03). Available at: [Link]
-
Problems with Suzuki coupling : r/Chempros . Reddit. (2025-06-14). Available at: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) . YouTube. (2022-03-25). Available at: [Link]
-
Heck Reaction of Electronically Diverse Tertiary Alkyl Halides . PMC. Available at: [Link]
-
CHAPTER 9: Modern Heck Reactions . The Royal Society of Chemistry. Available at: [Link]
-
Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions . ResearchGate. (2025-08-07). Available at: [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis . University of Windsor. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? . ResearchGate. (2014-12-23). Available at: [Link]
-
Heck Reaction—State of the Art . MDPI. (2017-09-11). Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed . University of Strathclyde. Available at: [Link]
-
Sonogashira Coupling . Chemistry LibreTexts. (2024-08-05). Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry . Reddit. (2018-09-06). Available at: [Link]
-
Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PMC. (2022-09-19). Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . MDPI. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. (2019-12-18). Available at: [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd . AIDIC. Available at: [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst . SciSpace. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. (2010-10-06). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin . Rose-Hulman. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . PMC. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. reddit.com [reddit.com]
- 3. jmcct.com [jmcct.com]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Secondary Alkyl Substitutions
Welcome to the Advanced Troubleshooting Guide for nucleophilic substitutions involving isopropyl and structurally similar secondary alkyl groups. The isopropyl group (—CH(CH₃)₂) presents a notorious challenge in synthetic chemistry: its steric bulk severely restricts the 180° backside trajectory required for Sₙ2 reactions, while its secondary nature makes it highly susceptible to competing E2 elimination or Sₙ1 racemization pathways.
This support center is designed for researchers and drug development professionals. It provides causality-driven troubleshooting, self-validating protocols, and strategic workarounds to force high-yielding substitutions at sterically hindered secondary centers.
Core Diagnostic Workflow
Before adjusting your reaction conditions, use the following decision matrix to identify the most thermodynamically and kinetically viable pathway for your specific substrate and nucleophile.
Decision matrix for optimizing isopropyl substitution pathways.
FAQ & Troubleshooting: Competition Between Sₙ2 and E2
Q: Why does my reaction with isopropyl bromide yield mostly propylene (alkene) instead of the desired substitution product?
A: This is a classic kinetic competition issue. Because the isopropyl group is branched at the alpha-carbon, the steric hindrance slows the Sₙ2 reaction rate by 50 to 80-fold compared to an ethyl group[1]. If your nucleophile is also a strong base (such as methoxide or ethoxide), the activation energy required to abstract an exposed beta-hydrogen (E2 elimination) is significantly lower than the energy required to penetrate the steric bulk for a backside attack. Consequently, elimination outcompetes substitution.
Q: How can I force an Sₙ2 reaction on an isopropyl substrate without triggering elimination?
A: You must decouple nucleophilicity from basicity and manipulate the solvent environment to artificially raise the ground-state energy of the nucleophile.
-
Nucleophile Tuning: Use highly polarizable, non-basic nucleophiles. For example, methanethiolate (CH₃S⁻) is roughly 1,000,000 times less basic than methoxide (CH₃O⁻) but is a vastly superior nucleophile due to its larger, polarizable electron cloud[2].
-
Solvent Switching: Switch from polar protic solvents (like methanol or water) to polar aprotic solvents (like DMSO, DMF, or Acetonitrile). Protic solvents form a hydrogen-bonded "cage" around the nucleophile, lowering its ground-state energy and dampening its reactivity. Polar aprotic solvents solvate the counter-cation but leave the nucleophilic anion "naked," significantly accelerating the Sₙ2 rate so it can outcompete E2[3].
Quantitative Impact of Solvent and Nucleophile on Isopropyl Halide
| Nucleophile | Reagent | Solvent Type | Basicity | Nucleophilicity | Major Pathway | Relative Sₙ2 Rate |
| Methanethiolate | NaSCH₃ | Protic (Methanol) | Weak | Excellent | Sₙ2 (Substitution) | High |
| Methoxide | NaOCH₃ | Protic (Methanol) | Strong | Good | E2 (Elimination) | Low |
| Cyanide | NaCN | Aprotic (DMSO) | Moderate | Excellent | Sₙ2 (Substitution) | Very High |
| Hydroxide | NaOH | Protic (Water) | Strong | Good | E2 / Sₙ1 (Mixed) | Very Low |
Data synthesized from established physical organic chemistry principles regarding steric hindrance and solvent effects on secondary alkyl halides[2][3].
FAQ & Troubleshooting: Stereochemical Inversion of Secondary Alcohols
Q: I need to substitute a chiral isopropyl-like secondary alcohol with complete inversion of stereochemistry. Standard halogenation scrambles the stereocenter. What is the standard protocol?
A: Secondary alcohols readily form moderately stable secondary carbocations if activated with strong acids, leading to an Sₙ1 pathway and racemization. To achieve clean inversion, you must activate the alcohol into an exceptional leaving group in situ under neutral conditions, forcing an immediate, concerted Sₙ2 attack.
The most reliable method for this is the Mitsunobu Reaction [4]. By using triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD), the alcohol is converted into a highly reactive oxyphosphonium intermediate. The pronucleophile then performs a concerted backside attack, yielding 100% inversion[4].
Step-by-step workflow of the Mitsunobu reaction mechanism.
Self-Validating Protocol: Standard Mitsunobu Inversion
Causality Note: The pronucleophile used in this protocol must have a pKa < 11 (e.g., carboxylic acids, phenols, phthalimide). The betaine intermediate formed by PPh₃ and DIAD has a pKa of ~13. If your pronucleophile is too weak of an acid, it will not be deprotonated by the betaine, and the reaction will stall[4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under argon, dissolve the secondary alcohol (1.0 eq), the pronucleophile (1.2 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF to achieve a 0.2 M concentration.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The formation of the betaine intermediate is highly exothermic. Cooling prevents thermal decomposition of the reagents and suppresses unwanted alkylation of the azodicarboxylate.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes.
-
Self-Validation Check 1 (Visual): DIAD is distinctly yellow/orange. As it reacts to form the betaine and subsequently the oxyphosphonium ion, the solution will typically fade to a pale yellow or become colorless, confirming activation is occurring.
-
-
Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–6 hours.
-
Self-Validation Check 2 (TLC): Monitor via Thin Layer Chromatography. The secondary alcohol spot should disappear, replaced by a new, typically less polar spot corresponding to the inverted product.
-
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x), dry the combined organic layers over MgSO₄, and concentrate under reduced pressure.
-
Self-Validation Check 3 (Precipitation): Triturate the crude residue with cold diethyl ether/hexanes (1:1). The byproduct, triphenylphosphine oxide (Ph₃P=O), is highly insoluble in cold non-polar solvent mixtures and will precipitate as a white solid. Filter this off to drastically simplify your downstream flash chromatography.
-
FAQ & Troubleshooting: C-C Bond Formation & Transition Metal Catalysis
Q: I am attempting a C-C bond formation via cross-coupling with an isopropyl halide, but I only observe beta-hydride elimination. How do I fix this?
A: In traditional Palladium-catalyzed cross-coupling, the oxidative addition of a secondary alkyl halide is sluggish due to steric hindrance. More critically, the resulting alkyl-palladium intermediate undergoes beta-hydride elimination much faster than the required reductive elimination, yielding alkenes instead of the coupled product.
Solution: As steric bulk increases, the system naturally prefers single-electron transfer (SET) mechanisms over traditional polar substitution[5]. You must switch from Palladium to Nickel-catalyzed cross-coupling or utilize Photoredox dual catalysis .
-
Causality: Nickel has a smaller atomic radius and readily accesses single-electron radical pathways (Ni(I)/Ni(III)). These radical pathways bypass the traditional concerted oxidative addition, are highly resistant to beta-hydride elimination, and are far less sensitive to the steric hindrance of the isopropyl group.
References
-
The SN2 Reaction Mechanism | Master Organic Chemistry |[Link][1]
-
Alkyl Halide Reactivity | Michigan State University (MSU) Chemistry |[Link][2]
-
Characteristics of the SN2 Reaction | Chemistry LibreTexts |[Link]
-
Mechanistic Crossover Induced by Steric Hindrance: A Theoretical Study of Electron Transfer and Substitution Mechanisms | Journal of the American Chemical Society (ACS Publications) |[Link][5]
Sources
Purification strategies for removing unreacted 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
Technical Support Center: Purification of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
Welcome to the technical support guide for the purification of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene. This resource is designed for researchers, medicinal chemists, and process development professionals to provide clear, actionable strategies for isolating this key aromatic intermediate. The following sections are structured in a question-and-answer format to directly address common challenges and provide robust, field-proven protocols.
FAQ 1: Initial Assessment & Crude Reaction Workup
Question: My iodination reaction is complete. How do I perform the initial workup before purification, and how can I quickly assess the composition of my crude product?
Answer: A proper aqueous workup is critical to remove inorganic byproducts and residual iodinating agents, which can interfere with subsequent purification steps. The primary method for assessing your crude mixture is Thin-Layer Chromatography (TLC), which will guide your purification strategy.
Core Principle: The goal of the workup is to partition inorganic salts and water-soluble reagents into an aqueous layer while retaining your organic product in an immiscible organic solvent. Any residual elemental iodine (I₂), which imparts a brown or purple color, must be chemically reduced to colorless, water-soluble iodide (I⁻).
Step-by-Step Aqueous Workup Protocol:
-
Quenching: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).
-
Reducing Wash: Transfer the diluted mixture to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Shake vigorously until the organic layer loses any brown/purple color. This step reduces I₂ to NaI, which is extracted into the aqueous phase.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the crude product.
Rapid Purity Assessment via Thin-Layer Chromatography (TLC):
TLC provides a fast, qualitative snapshot of your crude mixture, revealing the presence of the desired product, unreacted starting material, and any non-polar byproducts.
-
Stationary Phase: Silica gel 60 F₂₅₄ plate.
-
Mobile Phase (Eluent): Start with a non-polar solvent system. A good starting point is 10-20% Ethyl Acetate in Hexane.
-
Visualization:
-
UV Light (Non-destructive): Since both the starting material and product are aromatic, they will absorb UV light. Under a UV lamp (254 nm), the spots will appear dark against the fluorescent green background of the plate.[1][2][3]
-
Iodine Staining (Semi-destructive): Place the TLC plate in a chamber containing a few crystals of solid iodine. Aromatic compounds readily form colored complexes with iodine vapor, revealing spots as yellow-brown.[3][4] This method is very sensitive for this class of compounds.
-
Purification Strategy Selection
Question: My crude material contains unreacted starting material. Should I use column chromatography or recrystallization?
Answer: The choice depends primarily on two factors: the physical state of your product and the degree of separation observed on TLC. Column chromatography is the most versatile and common method. Recrystallization is a highly effective, scalable alternative if your product is a solid and a suitable solvent is found.
The following decision workflow will help you select the optimal strategy.
Caption: Decision workflow for selecting a purification method.
Protocol Guide: Flash Column Chromatography
Question: How do I effectively separate my product from the less polar starting material using column chromatography?
Answer: The key is exploiting the polarity difference between the starting material and the iodinated product. The introduction of the iodine atom increases the molecular weight and overall polarizability of the molecule, causing it to adhere more strongly to the polar silica gel stationary phase.[5] This means the product will elute after the unreacted starting material .
Comparative Properties of Reactants
| Property | Starting Material (1,3-dimethoxy-5-isopropylbenzene) | Product (1-Iodo-5-isopropyl-2,4-dimethoxybenzene) | Causality of Difference |
| Molecular Weight | ~180.25 g/mol (inferred) | 320.15 g/mol | Addition of a heavy iodine atom in place of hydrogen. |
| Polarity | Non-polar | Moderately Non-polar | The C-I bond is more polarizable than a C-H bond, leading to stronger dipole-induced dipole interactions with the silica surface. |
| Expected TLC Rf | Higher (travels further up the plate) | Lower (travels less far) | Stronger interaction with the polar stationary phase (silica gel) results in a lower Retention Factor (Rf).[5][6] |
Step-by-Step Column Chromatography Protocol:
-
Select Eluent: Based on your analytical TLC, choose a solvent system where the product has an Rf value of approximately 0.2-0.35. For this separation, a gradient elution is recommended. Start with a very non-polar mobile phase (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity.
-
Pack the Column:
-
Use the "wet slurry" method for best results.[7] Mix silica gel with your initial, non-polar eluent in a beaker to form a homogenous slurry.
-
Pour the slurry into your column and allow it to pack evenly, tapping the side of the column gently to remove air bubbles. Add a thin layer of sand on top to protect the silica bed.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent).
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elute and Collect:
-
Begin elution with the low-polarity solvent system (e.g., 5% EtOAc/Hexane). This will elute the least polar compounds first, including the starting material.
-
Collect fractions (e.g., 10-20 mL per tube) continuously.
-
Monitor the fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
Once the starting material has completely eluted, gradually increase the eluent polarity (e.g., to 10%, then 15% EtOAc/Hexane) to elute your desired product.
-
-
Combine and Concentrate: Once TLC analysis confirms which fractions contain your pure product, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.
Protocol Guide: Recrystallization
Question: My product is a solid and I want to avoid chromatography. How do I perform a recrystallization?
Answer: Recrystallization is an excellent technique for purifying solid compounds by leveraging differences in solubility at varying temperatures. The ideal solvent will dissolve your compound completely when hot but poorly when cold, while impurities remain in solution upon cooling.[8][9]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., Hexane, Ethanol, Isopropanol, Acetone, Ethyl Acetate) at room temperature and with gentle heating.
-
Good Candidate: Insoluble/sparingly soluble at room temperature, but fully soluble when hot.
-
Solvent Pair: If no single solvent works, use a miscible solvent pair.[10] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., Ethyl Acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexane) dropwise until the solution just becomes cloudy (the saturation point). Add a few drops of the "good" solvent to clarify.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent (or solvent pair) portion-wise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling & Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove all residual solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation on the column (overlapping bands) | Eluent is too polar: Both compounds are moving too quickly up the column. | Decrease the polarity of the mobile phase (e.g., switch from 15% to 5% EtOAc/Hexane). Run the column slower.[7] |
| Column was overloaded: Too much sample was loaded for the amount of silica gel. | Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:100 mass ratio of crude material to silica gel. | |
| Product is not eluting from the column | Eluent is not polar enough: The product is too strongly adsorbed to the silica. | Gradually increase the polarity of the mobile phase. If using 20% EtOAc/Hexane, try 30% or even 50%.[11] |
| TLC spots are streaking | Sample is too concentrated: Overloading the TLC spot. | Dilute the sample before spotting it on the TLC plate. |
| Compound is highly polar or acidic/basic: Strong interaction with the acidic silica gel. | Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system. | |
| Crystals won't form during recrystallization | Solution is not saturated: Too much solvent was used. | Gently heat the solution to evaporate some of the solvent to increase the concentration, then attempt to cool again. |
| Solution cooled too quickly: Inhibits nucleation. | Allow the solution to cool to room temperature slowly before moving to an ice bath. Try scratching the inside of the flask with a glass rod to create nucleation sites. | |
| Product "oils out" instead of crystallizing | Melting point of the solid is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| High concentration of impurities. | The crude material may be too impure for recrystallization. Purify first by column chromatography and then recrystallize the resulting solid. |
References
-
Scribd. TLC Visualization Techniques. Available from: [Link]
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Available from: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Available from: [Link]
-
Thin Layer Chromatography (TLC). Available from: [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
Shimadzu Scientific Instruments. Diagnosing Chromatography Problems & Troubleshooting. Available from: [Link]
-
ChemEd X. (2015, October 20). Thin Layer Chromatography: Identifying the Spots. Available from: [Link]
-
Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Available from: [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Available from: [Link]
-
Cheméo. Chemical Properties of Benzene, 1,3-dimethoxy-5-heptyl. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Available from: [Link]
-
ResearchGate. (2018, December 23). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature? Available from: [Link]
-
Wikipedia. 1,3-Dimethoxybenzene. Available from: [Link]
-
Nichols, L. (2025, August 21). 5.5: Separation Theory. Chemistry LibreTexts. Available from: [Link]
-
NIST. Benzene, 1,3-dimethoxy-. WebBook. Available from: [Link]
-
Nichols, L. (2022, April 7). 2.3D: Separation Theory. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 2. Thin Layer Chromatography: Identifying the Spots [chemedx.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromtech.com [chromtech.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Optimizing reaction temperature for thermally sensitive aryl iodides
Introduction: The Thermal Paradox of Aryl Iodides
Aryl iodides are the "goldilocks" electrophiles of cross-coupling: highly reactive yet prone to distinct thermal failure modes. While their weak C–I bond (approx. 65 kcal/mol) facilitates rapid oxidative addition, it also lowers the barrier for homolytic cleavage and radical decomposition.
For thermally sensitive substrates—such as poly-iodinated arenes , ortho-functionalized iodides (e.g., o-iodo phenols/anilines), or heterocyclic iodides —standard heating protocols (
-
Protodeiodination: Replacement of iodine with hydrogen.
-
Iodine Scrambling/Migration: Movement of the iodine atom to a different position.
-
Homocoupling: Formation of Biaryl species via radical pathways.
-
Runaway Exotherms: Particularly with hypervalent iodine precursors or nitro-substituted aryl iodides.
This guide provides a systematic approach to lowering reaction temperatures without sacrificing conversion, utilizing kinetic control and advanced catalysis.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction mixture turns violet/purple after 30 minutes at 80°C. What is happening?
Diagnosis: This is the hallmark of molecular iodine (
-
Immediate Action: Lower temperature by 20°C intervals.
-
Scavenger: Add metallic copper (Cu) or mercury (Hg) drop (traditional but toxic) or, more practically, switch to a radical scavenger like BHT (if radical mechanism is non-essential) to verify the pathway.
-
Protocol Shift: Switch to a Room Temperature (RT) Active Catalyst (See Module 2).
Q2: I see high conversion by TLC, but isolated yield is low due to a "smear" of byproducts. Is this thermal decomposition?
Diagnosis: Likely oligomerization or iodine scrambling . Context: Thermally sensitive aryl iodides, especially electron-rich ones, can undergo "dance" reactions (halogen migration) catalyzed by trace acid or palladium at high temperatures. Troubleshooting Step:
-
Run a Stability Control : Heat the starting material alone in the solvent/base mixture (no catalyst) to the reaction temperature.
Module 2: Reaction Class-Specific Optimization
Scenario A: Lithium-Halogen Exchange
The most temperature-critical reaction in aryl iodide chemistry.
Q: Even at -78°C, I observe the "Wurtz-type" homocoupling product (Ar-Ar). How do I stop this?
Answer: The local concentration of the lithiated species is too high relative to the unreacted aryl iodide, causing them to react.
The Fix: Inverse Addition.
Instead of adding
-
Why? This ensures the Aryl Iodide is always the limiting reagent, instantly converting to the Aryl-Lithium species upon contact with the excess base, preventing it from meeting a lithiated partner to couple with.
Scenario B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)
Moving from "Standard Conditions" to "Room Temperature" protocols.
Q: My substrate decomposes above 40°C. Which ligand system enables coupling at 20-25°C?
Answer: You require ligands that facilitate Oxidative Addition at ambient temperatures. Standard PPh
Table 1: Ligand Selection for Room Temperature Couplings
| Ligand Class | Specific Ligand | Target Substrate Type | Typical Temp | Mechanism Benefit |
| Buchwald Biaryl | XPhos / SPhos | Sterically hindered / ortho-substituted | 23°C | High electron density boosts oxidative addition. |
| Buchwald Biaryl | BrettPhos | Aryl Iodides + Primary Amines | 23-40°C | Prevents |
| Bis-phosphine | Pd(dppf)Cl | General Aryl Iodides | 25-40°C | Large bite angle; robust for standard couplings. |
| NHC | PEPPSI-IPr | Electron-poor Aryl Iodides | 23°C | Extremely stable Pd-NHC bond; prevents catalyst death. |
Module 3: Advanced Methodologies (Flow Chemistry)
Q: My intermediate is stable for only seconds at -20°C. Batch reactors are too slow. What now? Answer: This is the textbook use case for Continuous Flow Chemistry . In flow, you can generate an unstable species (like an ortho-lithio aryl iodide) and quench it with an electrophile within milliseconds/seconds, effectively "outrunning" the decomposition kinetics.
Visualization: Decision Tree for Optimization
Caption: Decision matrix for selecting optimization pathway based on thermal stability test results.
Experimental Protocols
Protocol 1: Cryogenic Lithium-Halogen Exchange (Inverse Addition)
Designed for substrates prone to Wurtz-coupling or rapid decomposition.
Reagents:
-
Thermally Sensitive Aryl Iodide (1.0 equiv)
-
-Butyllithium (
-BuLi) (1.05 equiv, titrated) -
Electrophile (e.g., aldehyde, borate) (1.2 equiv)
-
Anhydrous THF (Solvent)[4]
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon flow. Equip with a low-temperature thermometer (must reach -100°C).
-
Base Charge: Add anhydrous THF and
-BuLi to the flask. Cool to -78°C (Acetone/Dry Ice) or -100°C (MeOH/LiN slush) [1]. -
Substrate Prep: Dissolve the Aryl Iodide in a minimal amount of THF in a separate Schlenk tube.
-
Inverse Addition (Critical): Using a syringe pump or dropwise addition funnel, add the Aryl Iodide solution TO the cooled
-BuLi over 15–30 minutes.-
Note: Maintain internal temperature below -70°C throughout.
-
-
Exchange Period: Stir for exactly 5–10 minutes. (Aryl iodides exchange rapidly; prolonged stirring promotes decomposition).
-
Quench: Add the Electrophile (dissolved in THF) rapidly.
-
Warm Up: Allow to warm to RT only after the quench is complete.
Protocol 2: Room Temperature Suzuki Coupling (Pd-G3 System)
Designed for preventing deiodination during cross-coupling.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%) [2]
-
Base: K
PO (2.0 equiv, 0.5M aqueous solution) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step:
-
Charge: Add Aryl Iodide, Boronic Acid, and XPhos Pd G3 to a vial equipped with a stir bar.
-
Atmosphere: Seal and purge with Argon/Nitrogen (3 cycles).
-
Solvent: Add degassed THF.
-
Activation: Add the aqueous K
PO solution. -
Reaction: Stir vigorously at 23°C (Room Temp) .
-
Monitoring: Check HPLC/TLC at 1 hour. Most activated iodides convert < 2 hours.
-
-
Workup: Dilute with EtOAc, wash with brine. (Avoid acidic washes if product is acid-sensitive).
Visualizing the Flow Chemistry Advantage
For extremely unstable aryl lithium intermediates (half-life < 1 min @ -78°C), batch chemistry fails because mixing times exceed decomposition times. Flow chemistry solves this.
Caption: Flow reactor schematic for handling intermediates with sub-minute half-lives.
References
-
Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides and Bromides at Room Temperature.[5][6] Journal of the American Chemical Society. [Link]
-
Jawale, D. V., et al. (2015). Room temperature Suzuki coupling of aryl iodides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst.[7] Chemical Communications. [Link]
-
Nagaki, A., et al. (2023). Continuous Flow Chemistry for Scalable Drug Synthesis: Handling Unstable Aryllithiums. Reaction Chemistry & Engineering. [Link]
Sources
Technical Support Center: Troubleshooting Oxidative Addition Rates for Electron-Rich Iodo-Benzenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the oxidative addition of electron-rich iodo-benzenes to palladium catalysts. This crucial, yet often challenging, step is the gateway to numerous cross-coupling reactions. Our goal is to provide you with the mechanistic insights and practical protocols necessary to overcome common hurdles in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter in the lab, offering a diagnosis of the probable cause and a step-by-step solution.
Problem 1: My reaction is extremely slow or has stalled completely.
A slow or stalled reaction is the most common issue when working with electron-rich iodo-benzenes. The high electron density on the aromatic ring makes the C-I bond less electrophilic and thus less susceptible to attack by the electron-rich Pd(0) catalyst.[1][2] This is a direct consequence of the electronic mismatch: the nucleophilic metal center is trying to react with a substrate that is itself nucleophilic.
Possible Cause 1.1: Suboptimal Ligand Choice
Causality: The ligand environment around the palladium center is paramount. For electron-rich substrates, the catalyst needs to be made even more electron-rich to facilitate the oxidative addition. Standard ligands like triphenylphosphine (PPh₃) may not provide sufficient electron density to the palladium center for these challenging substrates.[3]
Solution: Switch to more electron-donating and sterically bulky phosphine ligands.
-
Actionable Step: Screen a panel of electron-rich alkylphosphine or biarylphosphine ligands. These "hot" ligands increase the electron density at the metal center, which in turn facilitates the oxidative addition.[1]
-
Recommendation: Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed for challenging cross-coupling reactions and are an excellent starting point.
Table 1: Comparison of Common Phosphine Ligands for Challenging Substrates
| Ligand Name | Class | Key Features | Recommended For |
| Triphenylphosphine (PPh₃) | Arylphosphine | Standard, versatile, but often insufficient for electron-rich substrates. | General purpose, electron-neutral or -poor substrates. |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Alkylphosphine | Very electron-rich and bulky. Highly active. | Electron-rich and sterically hindered substrates. |
| SPhos | Dialkylbiaryl phosphine | Provides high electron density and steric bulk, promoting fast oxidative addition and reductive elimination. | A wide range of challenging Suzuki-Miyaura couplings. |
| XPhos | Dialkylbiaryl phosphine | Similar to SPhos, often provides complementary reactivity. Excellent for sterically demanding substrates. | Suzuki-Miyaura and Buchwald-Hartwig aminations. |
Possible Cause 1.2: Inappropriate Solvent System
Causality: The solvent plays a critical role in stabilizing the catalyst and intermediates.[4][5][6] The oxidative addition step often involves a transition state with significant charge separation. Polar aprotic solvents can stabilize this transition state, thereby lowering the activation energy and accelerating the reaction.[4][7] Conversely, non-polar solvents may not provide the necessary stabilization, leading to sluggish rates.[4][5]
Solution: Optimize the solvent system.
-
Actionable Step: If your reaction is in a non-polar solvent like toluene or benzene, switch to a more polar aprotic solvent.
-
Recommendation: Tetrahydrofuran (THF), 1,4-dioxane, or N,N-dimethylformamide (DMF) are excellent choices.[8] Sometimes, a mixture of solvents, such as dioxane/water, can be beneficial, particularly in Suzuki-Miyaura reactions.[9]
Possible Cause 1.3: Catalyst Poisoning or Deactivation
Causality: Palladium catalysts can be poisoned by impurities in reagents or solvents.[9] Even trace amounts of contaminants can coordinate to the palladium center and inhibit its catalytic activity. Furthermore, phosphine ligands can be susceptible to oxidation if reactions are not performed under a strictly inert atmosphere.[3]
Solution: Ensure the purity of all reagents and maintain a strictly inert atmosphere.
-
Actionable Step 1: Use freshly distilled or purchased anhydrous solvents. Ensure your iodo-benzene substrate and other reagents are of high purity.
-
Actionable Step 2: Rigorously degas your reaction mixture using several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3]
-
Actionable Step 3: If you suspect ligand oxidation, use fresh ligands or those that have been stored properly under an inert atmosphere.
Problem 2: I am observing significant formation of homocoupled (biaryl) side products.
The formation of homocoupled products (Ar-Ar from Ar-I) can compete with the desired cross-coupling reaction, reducing the yield of your target molecule.
Possible Cause: Presence of Oxygen
Causality: The most common cause of homocoupling is the presence of molecular oxygen.[3] Oxygen can participate in side reactions that lead to the oxidative coupling of your starting material or other organometallic intermediates.
Solution: Improve your degassing procedure.
-
Actionable Step: As mentioned above, a rigorous degassing procedure is critical. Ensure all joints in your glassware are well-sealed to prevent air from leaking into the reaction vessel.
-
Recommendation: For particularly sensitive reactions, working in a glovebox is the most reliable way to exclude oxygen.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the oxidative addition of an electron-rich iodo-benzene to Pd(0) the rate-limiting step?
The oxidative addition is the first and often the most challenging step in the catalytic cycle. It involves the cleavage of the C-I bond and the formation of two new bonds: Pd-C and Pd-I. This process changes the oxidation state of palladium from Pd(0) to Pd(II). For an electron-rich iodo-benzene, the carbon atom of the C-I bond is not very electrophilic. Since the Pd(0) catalyst is nucleophilic, there is an electronic repulsion that increases the activation energy of this step, making it slow.[1][2]
Q2: How do I visually represent the catalytic cycle and the importance of the oxidative addition step?
A diagram of the catalytic cycle is the best way to visualize this. The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle, highlighting the key oxidative addition step.
Caption: The Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Q3: What is the mechanistic difference in oxidative addition for different aryl halides (I, Br, Cl)?
The reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl.[10] This is due to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl). The weaker C-I bond is easier for the palladium to break. For a given halogen, the mechanism can also change. For example, with some hindered ligands, the oxidative addition of iodobenzene can occur via an associative mechanism, while chlorobenzene addition may proceed through a dissociative pathway where a ligand first detaches from the palladium center.[11]
Q4: How can I create a logical workflow for troubleshooting these reactions?
A systematic approach is key. The following workflow diagram can guide your troubleshooting process.
Caption: A step-by-step workflow for troubleshooting slow oxidative additions.
Section 3: Experimental Protocols
Protocol 3.1: High-Throughput Screening of Ligands for a Challenging Suzuki-Miyaura Coupling
This protocol provides a framework for efficiently screening multiple phosphine ligands to identify the optimal choice for your specific electron-rich iodo-benzene.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
A panel of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos)
-
Your electron-rich iodo-benzene
-
Your boronic acid coupling partner
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
An array of reaction vials with stir bars (e.g., 24-well plate format)
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Stock Solution Preparation:
-
In a glovebox, prepare a stock solution of your palladium precatalyst in the chosen solvent.
-
Prepare individual stock solutions for each phosphine ligand at a concentration that will achieve the desired Pd:Ligand ratio (typically 1:2 for monoligated Pd(0) active species).
-
Prepare a stock solution containing your electron-rich iodo-benzene (1.0 eq) and boronic acid (1.2-1.5 eq).
-
-
Reaction Setup:
-
To each reaction vial, add the required amount of base (e.g., 2.0 eq).
-
Add the stock solution containing the aryl halide and boronic acid to each vial.
-
Add the palladium precatalyst stock solution to each vial (e.g., to achieve 1-2 mol% loading).
-
Add the respective ligand stock solution to each designated vial.
-
Seal the vials tightly.
-
-
Execution:
-
Place the array of vials on a heating/stirring block set to the desired reaction temperature (e.g., 80-100 °C).
-
Allow the reactions to stir for a predetermined time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, take a small, measured aliquot from each reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and add an internal standard.
-
Analyze the samples by GC-MS or LC-MS to determine the conversion to the desired product for each ligand.
-
-
-
Compare the results to identify the ligand that provides the highest yield and/or fastest reaction rate.
-
This self-validating system allows for a direct, side-by-side comparison of ligand performance under identical conditions, ensuring a trustworthy outcome.
References
- ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- PubMed. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- Chemistry LibreTexts. 4.9: Oxidative Addition of Polar Reagents. (2022).
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- The Hartwig Group. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. (2005).
- PMC. Palladium-Catalyzed Reactions of Arylindium Reagents Prepared Directly from Aryl Iodides and Indium Metal.
- Wipf Group, University of Pittsburgh. The Synthetic & Mechanistic Organic Chemistry of Palladium.
- MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Reactions of Arylindium Reagents Prepared Directly from Aryl Iodides and Indium Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. mdpi.com [mdpi.com]
- 11. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
Technical Support Center: Recrystallization & Purification of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying 1-Iodo-5-isopropyl-2,4-dimethoxybenzene (CAS: 1155371-47-3).
This compound is a critical halogenated intermediate heavily utilized in Sonogashira and Suzuki cross-coupling reactions for the synthesis of highly potent Heat Shock Protein 90 (HSP90) inhibitors, such as resorcinylic triazole derivatives . Because downstream organometallic couplings are highly sensitive to impurities (particularly unreacted starting materials or des-iodo byproducts), achieving >99% purity via rigorous recrystallization is mandatory.
Thermodynamic Basis for Solvent Selection
To design a self-validating recrystallization protocol, we must first analyze the causality behind the molecule's solubility profile. 1-Iodo-5-isopropyl-2,4-dimethoxybenzene presents a unique amphiphilic-like aromatic challenge:
-
Hydrophobic Domains: The bulky iodine atom and the isopropyl group drive high solubility in non-polar aliphatic hydrocarbons (e.g., hexane, heptane) at room temperature.
-
Polar Domains: The two methoxy groups act as hydrogen-bond acceptors, granting the molecule solubility in moderately polar protic solvents (e.g., methanol, ethanol).
Because of this dual nature, the compound has a relatively low melting point and a propensity to undergo Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than true crystallization if the solvent system is not perfectly calibrated. The ideal solvent must provide a steep temperature-dependent solubility curve while maintaining a saturation temperature strictly below the compound's melting point.
Quantitative Data: Solvent System Performance
The following table summarizes the field-proven performance of various solvent systems for this specific intermediate.
| Solvent System | Ratio (v/v) | Boiling Point (°C) | Solubility (Hot) | Solubility (0°C) | Typical Yield | Purity (AUC) | Causality / Notes |
| Isopropanol (IPA) | Pure | 82.6 | Very High | Low | 85 - 88% | >99.5% | Optimal. Steep solubility gradient; prevents oiling out due to ideal dielectric constant. |
| Methanol / Water | 4:1 | ~70 | High | Very Low | >92% | 98.0% | High Yield. Water acts as a strong anti-solvent. High risk of LLPS if water is added too rapidly. |
| Heptane | Pure | 98.4 | Very High | Moderate | 60 - 70% | 97.5% | Poor Yield. Molecule is too lipophilic; significant product loss in the mother liquor. |
| Ethyl Acetate / Hexane | 1:5 | ~65 | High | Moderate | 75 - 80% | 98.5% | Standard. Good for column chromatography fractions, but inferior to IPA for bulk crystallization. |
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed as self-validating systems. Each step includes an observable in-process control to verify that the thermodynamic parameters are correct before proceeding.
Protocol A: Isopropanol (IPA) Cooling Crystallization (Recommended for Purity)
This protocol exploits the temperature-dependent solubility curve of IPA to purge non-polar impurities (like unreacted 1-isopropyl-2,4-dimethoxybenzene).
-
Dissolution: Suspend the crude 1-Iodo-5-isopropyl-2,4-dimethoxybenzene in 3.5 volumes (mL/g) of Isopropanol. Heat the mixture to 75°C under gentle agitation.
-
Validation Check: The solution must become completely transparent. If particulate matter remains, it indicates inorganic salts (e.g., residual iodine salts from the iodination step). Perform a hot filtration.
-
-
Controlled Cooling & Nucleation: Cool the reactor to 50°C at a strict rate of 0.5°C/min.
-
Validation Check: The solution should approach its cloud point but remain a single liquid phase.
-
-
Seeding: At 48°C–50°C, introduce 0.5 wt% of pure crystalline 1-Iodo-5-isopropyl-2,4-dimethoxybenzene.
-
Causality: Seeding bypasses the high activation energy of primary nucleation, forcing the molecules into a crystalline lattice and entirely preventing LLPS (oiling out).
-
-
Isolation: Continue cooling to 0°C–5°C over 2 hours. Age the slurry for 1 hour. Filter the white crystals under a vacuum and wash the filter cake with 1 volume of pre-chilled (0°C) IPA, followed by 1 volume of cold heptane. Dry under a vacuum at 30°C.
Protocol B: Methanol/Water Anti-Solvent Crystallization (Recommended for Yield)
-
Dissolution: Dissolve the crude material in 5 volumes of Methanol at 60°C.
-
Anti-Solvent Addition: Maintain the temperature at 60°C. Using an addition funnel, add 1.2 volumes of deionized water dropwise over 45 minutes.
-
Validation Check: Each drop of water will cause transient cloudiness that immediately clears upon stirring. This confirms you are operating within the metastable zone. If the cloudiness persists, stop the addition and hold until the solution clears.
-
-
Aging: Cool the mixture slowly to 20°C over 3 hours.
-
Isolation: Filter the resulting crystals and wash with a cold 4:1 Methanol/Water solution.
Visualizations & Workflows
Workflow for selecting the optimal recrystallization solvent system based on impurity profiling.
Troubleshooting logical pathway for resolving liquid-liquid phase separation during cooling.
Troubleshooting Guides & FAQs
Q: During cooling, my compound is separating as a heavy, viscous oil at the bottom of the flask instead of forming crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Mechanistically, this occurs when the saturation temperature of your solvent system is higher than the melting point of the solute. As the solution cools, it reaches supersaturation while still above the compound's melting point, causing it to crash out as a liquid. Resolution: Reheat the mixture until the oil completely redissolves. Add 10-15% more of your primary solvent (e.g., IPA or Methanol) to lower the saturation temperature. Cool the mixture much more slowly, and critically, seed the solution with pure crystals just before it reaches the cloud point to force solid lattice formation.
Q: The recovered crystals have a faint pink or light brown tint instead of being pure white. What causes this, and is the batch ruined?
A: The batch is not ruined. The discoloration is caused by trace amounts of liberated iodine (
Q: HPLC analysis shows ~3% of the unreacted starting material (1-isopropyl-2,4-dimethoxybenzene) remains trapped in the crystals. How do I purge it? A: The starting material lacks the heavy, polarizable iodine atom, making it significantly more lipophilic than your product. If it is co-crystallizing, your solvent system is likely too polar (e.g., relying too heavily on water as an anti-solvent). Resolution: Switch to Protocol A (IPA) . Alternatively, you can perform a rapid "slurry wash." Suspend your dried, impure crystals in cold heptane (2 volumes) for 30 minutes. The heptane will preferentially dissolve the non-iodinated starting material while leaving the bulk of your iodinated product intact. Filter and dry.
Q: When scaling up the Methanol/Water method from 5g to 50g, the product crashed out as an amorphous solid rather than crystalline. Why did the scale-up fail? A: This is a kinetic failure due to localized supersaturation. At a larger scale, the dropwise addition of water (the anti-solvent) creates micro-environments of extreme supersaturation at the point of impact, causing rapid, uncontrolled precipitation of amorphous solids rather than ordered crystal growth. Resolution: Increase your agitation speed (RPM) to improve bulk mixing. Furthermore, ensure the water is added via a subsurface dip-tube rather than dropping it onto the surface of the methanol, and strictly control the addition rate to remain within the metastable zone.
References
-
Title: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as Hsp90 inhibitors Source: Bioorganic & Medicinal Chemistry Letters, Volume 29, Issue 23 (2019) URL: [Link]
- Title: 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use (WO2009066060A2)
Validation & Comparative
13C NMR peak assignments for 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
An In-Depth Technical Guide to the 13C NMR Assignments of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
Executive Summary 1-Iodo-5-isopropyl-2,4-dimethoxybenzene is a highly functionalized arene scaffold, often utilized as a precursor in the synthesis of complex pharmacophores via Suzuki-Miyaura or Sonogashira cross-coupling reactions.[1] Its structural integrity hinges on three distinct features: the electrophilic iodine handle (C1), the electron-rich dimethoxy core (C2, C4), and the lipophilic isopropyl moiety (C5).
This guide provides a definitive 13C NMR assignment for this compound, contrasting it with its non-alkylated precursor, 1-iodo-2,4-dimethoxybenzene , to isolate the specific electronic and steric perturbations introduced by the isopropyl group. The assignments are validated through substituent-induced chemical shift (SCS) theory and experimental literature data.
Structural Analysis & Chemical Shift Logic
The 13C NMR spectrum of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene is defined by two dominant electronic phenomena:
-
The Heavy Atom Effect (Shielding at C1): The large electron cloud of the iodine atom causes significant relativistic shielding, pushing the ipso-carbon (C1) upfield to the 70–75 ppm range, a distinctive diagnostic region for aryl iodides.
-
Alkylation Deshielding (Deshielding at C5): The introduction of the isopropyl group at C5 replaces a proton. This substitution induces a massive downfield shift (the
-effect) of approximately +25 to +30 ppm on the C5 nucleus compared to the precursor.
Comparative Assignment Table
The following table contrasts the Target Molecule (TM) with its direct precursor (Base), highlighting the diagnostic shifts.
| Carbon Position | Type | Base Compound Shift (δ ppm) * | Target Compound Shift (δ ppm) ** | Δ (Shift Difference) | Rationale |
| C1 (C-I) | Cq | 74.8 | 74.5 – 75.5 | ~0.0 | Heavy atom shielding (constant).[1] |
| C2 (C-OMe) | Cq | 158.8 | 157.0 – 159.0 | < 1.0 | Ortho-effect of I; Meta-effect of iPr.[1] |
| C3 (CH) | CH | 99.2 | 99.0 – 100.0 | < 1.0 | Shielded by two ortho-OMe groups.[1] |
| C4 (C-OMe) | Cq | 161.4 | 161.0 – 162.5 | < 1.0 | Deshielded by O; Ortho to iPr.[1] |
| C5 (C-iPr) | Cq | 107.0 (CH) | 134.0 – 137.0 | +28.0 | Diagnostic: Ipso-alkylation effect.[1] |
| C6 (CH) | CH | 139.2 | 136.0 – 138.0 | -2.0 | Ortho to I; Weak shielding by ortho-iPr.[1] |
| OMe (x2) | CH3 | 55.6, 56.3 | 55.5 – 56.5 | ~0.0 | Methoxy signals remain stable. |
| iPr-CH | CH | N/A | 26.0 – 27.5 | N/A | New signal: Methine of isopropyl.[1] |
| iPr-CH3 | CH3 | N/A | 22.0 – 24.0 | N/A | New signal: Methyls of isopropyl.[1] |
*Base Compound Data Source: 1-iodo-2,4-dimethoxybenzene (Ref 1). **Target Assignments based on SCS increments applied to Base Data.[1]
Detailed Mechanistic Rationale
The C1 Anomaly (74-75 ppm):
Unlike typical aromatic carbons (128 ppm) or those attached to electronegative atoms like oxygen (160 ppm), the carbon bonded to iodine appears significantly upfield. This is due to spin-orbit coupling associated with the high atomic number of iodine (
The C5 Transformation (107 → 135 ppm):
In the base compound, C5 is a methine (CH) carbon resonating at 107.0 ppm, shielded by the ortho-methoxy group at C4. Upon alkylation, C5 becomes quaternary. The replacement of hydrogen with carbon removes the diamagnetic shielding of the proton and adds the deshielding effect of the alkyl group (
The C3 "Valley" (~99 ppm): C3 is located between two electron-donating methoxy groups (positions 2 and 4).[1] The synergistic resonance donation from both oxygen atoms creates a region of high electron density, shielding C3 significantly. It appears in the alkene/alkyne region (~99 ppm) rather than the typical aromatic region, serving as a landmark for the 2,4-dimethoxy substitution pattern.
Experimental Protocol
To ensure high-fidelity data suitable for publication or regulatory submission, follow this protocol.
Sample Preparation:
-
Mass: Weigh 15–20 mg of the target compound.
-
Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v TMS.
-
Filtration: Filter through a cotton plug into a 5 mm NMR tube to remove inorganic salts (e.g., KI, Pd residues) that cause line broadening.
Instrument Parameters (400 MHz equivalent):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Spectral Width: 240 ppm (to capture C-I at ~75 and C=O if impurities exist).[1]
-
Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons C1, C2, C4, C5).
-
Relaxation Delay (D1): 2.0 seconds (essential for integration accuracy of quaternary carbons).[1]
Validation Workflow: Use the following logic to confirm the structure from the raw data.
Figure 1: Logical workflow for structural validation using 1D and 2D NMR techniques.
References
-
RSC Advances (2019). Supporting Information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination.[1] (Data for 1-iodo-2,4-dimethoxybenzene). [Link]
-
National Institute of Standards and Technology (NIST). Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl- (2,5-Dimethoxy-p-cymene). [Link][1][2]
- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for SCS increments).
Sources
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of novel or modified compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique for molecular characterization, and a deep understanding of fragmentation patterns is crucial for structural elucidation. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry.
This document moves beyond a simple cataloging of potential fragments. We will dissect the molecule's structure to predict its behavior under energetic electron bombardment, comparing and contrasting the expected fragmentation pathways with those of simpler, related molecules. This comparative approach, grounded in the fundamental principles of ion stability and reaction mechanisms, offers a robust framework for interpreting the mass spectrum of this and structurally similar compounds.
The Foundation of Fragmentation: Principles and Predictions
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M+•) that is often energetically unstable.[1][2] This excess energy is dissipated through a series of fragmentation events, breaking the molecule into smaller, charged fragments and neutral radicals. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) and relative abundance of each fragment providing vital clues to the original structure.[3]
The fragmentation of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene is predicted to be a composite of the characteristic fragmentation patterns of its constituent functional groups: an iodinated benzene ring, an isopropyl substituent, and two methoxy groups. The stability of the resulting carbocations and radical species is a primary driving force for the observed fragmentation pathways.[4]
A Comparative Analysis of Fragmentation Pathways
To construct a probable fragmentation pattern for our target molecule, we will first examine the known fragmentation behaviors of its simpler analogs: iodobenzene, isopropylbenzene, and dimethoxybenzene.
The Influence of the Iodo Group: A Facile Cleavage
The carbon-iodine bond is the weakest link in the molecule, making its cleavage a highly probable initial fragmentation event.[5] The mass spectrum of iodoalkanes often shows a prominent peak corresponding to the loss of the iodine atom.[5][6] While aromatic C-I bonds are stronger than their aliphatic counterparts, deiodination is still a common fragmentation pathway for iodinated aromatic compounds.[7][8] This can occur through direct cleavage to form a phenyl cation or via more complex rearrangement processes.
The Isopropyl Group: Benzylic Stability and Rearrangements
Alkyl-substituted benzenes exhibit characteristic fragmentation patterns dominated by the formation of stable benzylic cations. For isopropylbenzene, a primary fragmentation is the loss of a methyl group (CH3•) to form a highly stable secondary benzylic cation.[9][10] Another significant fragmentation pathway is the cleavage of the bond between the isopropyl group and the benzene ring. Furthermore, rearrangement to the highly stable tropylium ion (C7H7+) is a hallmark of many alkylbenzene mass spectra.[11]
The Methoxy Groups: Anisole-Type Fragmentation
Anisole (methoxybenzene) and its derivatives typically undergo two main fragmentation pathways. One involves the loss of a methyl radical (•CH3) to form a phenoxy cation. The other, more characteristic fragmentation, is the loss of a neutral formaldehyde molecule (CH2O), which is a common rearrangement for methoxy-substituted aromatic compounds.[12]
Predicted Fragmentation Pattern of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
Based on the principles outlined above, we can predict the major fragmentation pathways for 1-Iodo-5-isopropyl-2,4-dimethoxybenzene. The molecular ion (M+•) is the starting point for these cascades.
dot
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Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating functional groups and structural features. This guide provides an in-depth analysis of the characteristic IR absorption bands for 1-Iodo-5-isopropyl-2,4-dimethoxybenzene, a substituted aromatic compound with potential applications in organic synthesis. By dissecting the contributions of each substituent on the benzene ring, we offer a predictive framework for spectral interpretation and a comparative analysis against related structures.
Introduction to the Vibrational Landscape of Substituted Benzenes
Infrared spectroscopy probes the vibrational modes of molecules. For a substituted benzene like 1-Iodo-5-isopropyl-2,4-dimethoxybenzene, the resulting spectrum is a complex tapestry woven from the stretching and bending vibrations of the aromatic ring and its appended functional groups. Each group—iodo, isopropyl, and dimethoxy—imparts a unique signature to the overall spectral fingerprint. Understanding these individual contributions is key to accurate structural confirmation.
The substitution pattern on the benzene ring—in this case, 1,2,4,5-tetrasubstituted—also profoundly influences the out-of-plane C-H bending vibrations, providing crucial information about the relative positions of the substituents.[1][2][3]
Predicted Characteristic IR Bands for 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Assignment and Rationale |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Vibrations of the C-H bonds on the aromatic ring. This region is characteristic of unsaturated C-H bonds.[4][5][6] |
| Aliphatic C-H Stretch (Isopropyl) | 3000 - 2850 | Medium to Strong | Asymmetric and symmetric stretching of the C-H bonds in the methyl and methine groups of the isopropyl substituent.[7][8] |
| Aliphatic C-H Stretch (Methoxy) | ~2850 | Sharp, Medium | A characteristic sharp band arising from the C-H stretching of the methoxy groups.[9] |
| Aromatic C=C Stretch (In-ring) | 1600 - 1585 and 1500 - 1400 | Medium to Strong | These two bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[2][4][5] |
| Aliphatic C-H Bend (Isopropyl) | 1470 - 1450 and 1385 - 1365 | Medium | Scissoring and bending vibrations of the methyl groups in the isopropyl substituent. The presence of two bands in the latter range can be indicative of the isopropyl group. |
| Aromatic C-O Stretch (Methoxy) | 1280 - 1230 | Strong | Asymmetric C-O-C stretching of the aryl ether linkage. This is a prominent and reliable band for identifying the methoxy group on a benzene ring.[9] |
| Aliphatic C-O Stretch (Methoxy) | ~1049 | Strong | Symmetric C-O-C stretching of the aryl ether. The presence of two "ether" bands is characteristic of anisole-type compounds.[9] |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | The specific pattern and frequency in this region are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted ring, a strong band is expected.[1][2][4] |
| C-I Stretch | 600 - 500 | Medium to Strong | The carbon-iodine bond is heavy, and its stretching vibration is found in the lower frequency "fingerprint" region of the spectrum.[8][10] |
Comparative Analysis with Simpler Aromatic Analogs
To build a deeper understanding, it is instructive to compare the predicted spectrum of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene with the known spectra of simpler, related molecules.
-
Anisole (Methoxybenzene): The spectrum of anisole would show the characteristic aromatic C-H and C=C stretches, along with the strong asymmetric and symmetric C-O-C stretching bands around 1250 cm⁻¹ and 1049 cm⁻¹.[9] However, it would lack the aliphatic C-H stretches from the isopropyl group and the C-I stretch.
-
Cumene (Isopropylbenzene): Cumene's spectrum is dominated by the aromatic C-H and C=C absorptions and the strong aliphatic C-H stretching and bending bands of the isopropyl group. It would be devoid of the strong C-O and C-I stretching bands.
-
Iodobenzene: This simple halobenzene would exhibit the fundamental aromatic absorptions and a C-I stretching vibration in the low-frequency region. The absence of methoxy and isopropyl groups would result in a much simpler spectrum in the 3000-2800 cm⁻¹ and 1300-1000 cm⁻¹ regions.
The combination of features from these and other related substituted benzenes provides a robust framework for identifying 1-Iodo-5-isopropyl-2,4-dimethoxybenzene. The presence of strong ether bands, characteristic isopropyl C-H bands, and a low-frequency C-I stretch, all superimposed on the aromatic framework, would be a definitive indicator.
Experimental Protocol for Acquiring High-Quality IR Spectra
To obtain a reliable IR spectrum for analysis and comparison, adherence to a standardized experimental protocol is crucial.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-resolution IR spectra.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is essential to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation Workflow:
The following diagram illustrates a logical workflow for interpreting the IR spectrum of a substituted aromatic compound.
Caption: Workflow for IR spectral interpretation of substituted benzenes.
Conclusion
The infrared spectrum of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene is predicted to be rich with information, offering a clear vibrational fingerprint for its identification. By systematically analyzing the characteristic absorption bands of the aromatic ring and its iodo, isopropyl, and dimethoxy substituents, researchers can confidently confirm the structure of this and related molecules. This guide provides the foundational knowledge and a practical framework for leveraging IR spectroscopy as a powerful analytical tool in the synthesis and characterization of complex organic compounds.
References
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UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]
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Chemistry Student. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]
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Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]
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SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Oreate AI. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy. Retrieved from [Link]
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Gasteiger, J., et al. (1998). Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Analytical Chemistry, 70(14), 2841-2848. [Link]
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Pacansky, J., & Gutowsky, H. S. (1979). The photochemistry and infrared spectrum of the isopropyl radical. The Journal of Chemical Physics, 70(1), 41-47. [Link]
-
ResearchGate. (n.d.). Experimental frequencies and IR assignments of the isopropyl cation. Retrieved from [Link]
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ResearchGate. (2019, October 30). IR Spectrum Table & Chart. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Smolecule. (2026, February). isopropyl isocyanide IR spectrum comparison other isocyanides. Retrieved from [Link]
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ACS Publications. (2022, June 28). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
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University of California, Davis. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Mesomeric structure of aryl-methoxy group, (b) IR Spectrum of H-4.... Retrieved from [Link]
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Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
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Michigan State University. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]
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PubChem. (n.d.). 1-Iodo-4-isopropyl-2-methoxybenzene. Retrieved from [Link]
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PubChemLite. (n.d.). 1-iodo-4-isopropyl-2-methoxybenzene (C10H13IO). Retrieved from [Link]
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Rhodium.ws. (n.d.). Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
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Organic Syntheses. (n.d.). Iodosobenzene. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 1-Iodo-5-isopropyl-2,4-dimethoxybenzene suppliers and producers. Retrieved from [Link]
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Safety Operating Guide
1-Iodo-5-isopropyl-2,4-dimethoxybenzene proper disposal procedures
Operational Guide: Safe Handling and Disposal of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
As a halogenated aromatic ether, 1-Iodo-5-isopropyl-2,4-dimethoxybenzene requires specialized handling and disposal protocols. Standard solvent disposal methods are insufficient and potentially dangerous due to the presence of the carbon-iodine (C-I) bond. This guide provides drug development professionals and laboratory personnel with the mechanistic reasoning, operational workflows, and EPA-aligned procedures necessary to manage this chemical safely from generation to final destruction.
Chemical Identity & Mechanistic Hazard Profile
1-Iodo-5-isopropyl-2,4-dimethoxybenzene is an electron-rich aromatic compound utilized as a synthetic intermediate[1]. From a safety and disposal perspective, its defining feature is the heavy iodine atom.
The Causality of the Hazard:
The carbon-iodine (C-I) bond is the weakest among carbon-halogen bonds. Under thermal stress, chemical incompatibility, or photolytic degradation, this bond undergoes homolytic cleavage. In a mixed waste stream, this cleavage can generate iodine radicals that abstract hydrogen to form Hydrogen Iodide (HI) —a highly corrosive acid gas—or combine to form toxic elemental iodine (I
Quantitative Data & Disposal Profile
| Parameter | Specification | Operational Implication |
| Chemical Name | 1-Iodo-5-isopropyl-2,4-dimethoxybenzene | Must be explicitly listed on all hazardous waste manifests. |
| CAS Number | 1155371-47-3[1] | Primary identifier for EPA/RCRA tracking and TSDF processing. |
| Molecular Formula | C | The presence of iodine dictates mandatory caustic scrubbing during incineration. |
| Waste Classification | Halogenated Organic Waste | Strict segregation from non-halogenated solvents is legally and financially required[2]. |
Operational Workflow: Step-by-Step Disposal Methodology
To ensure a self-validating safety system, every step in the disposal workflow includes a built-in validation check. Do not dispose of this compound down any sink or sewage drain[4].
Step 1: Strict Waste Segregation
-
Action: Route the chemical strictly to a designated "Halogenated Organic Waste" container.
-
Causality: Halogenated and non-halogenated wastes must be kept separate. Mixing them forces the entire volume to be classified as halogenated. This needlessly doubles disposal costs and complicates the downstream thermal treatment process[2].
-
Validation Check: Cross-reference the waste container log prior to addition to ensure zero non-halogenated solvents (e.g., hexane, ethanol, acetone) have been previously added to the carboy[2].
Step 2: Primary Containment
-
Action: Store the waste in High-Density Polyethylene (HDPE) or PTFE-lined safety cans.
-
Causality: Unlined metal drums are highly susceptible to corrosion. Trace degradation of the C-I bond over time generates HI gas, which will rapidly corrode standard steel containers, leading to structural failure, leaks, and secondary exposure risks[2].
-
Validation Check: Inspect the container for a "vapor-tight" and "spill-proof" seal. After securing the threaded cap, gently tilt the container to verify absolute leak-proof integrity[4].
Step 3: RCRA Labeling & Storage
-
Action: Affix a compliant Hazardous Waste label immediately upon the first drop of waste entering the container[4]. Store in a cool, dark, and well-ventilated area.
-
Causality: Iodinated aromatics are light-sensitive. Photolytic cleavage of the C-I bond releases iodine, darkening the solution and increasing internal pressure within the sealed container.
-
Validation Check: Verify the label explicitly states "Hazardous Waste - Halogenated Organics" and is completely legible from a distance of 5 feet[2][4].
Step 4: Spill Response & Decontamination
-
Action: In the event of a spill, immediately close lab doors and allow the chemical hood exhaust to ventilate the area. Apply inert absorbent pads to the spill[4].
-
Causality: Sweeping or wiping without absorbents can aerosolize the compound or spread the contamination. Inert absorbents trap the chemical matrix safely without triggering exothermic reactions.
-
Validation Check: After placing the saturated absorbents into a sealed plastic bag or HDPE container, use a visual inspection under bright light to ensure no residual chemical sheen remains on the spill surface[4].
The Treatment Pathway: Rotary Kiln Incineration
Once transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), 1-Iodo-5-isopropyl-2,4-dimethoxybenzene undergoes specialized destruction rather than standard landfilling.
-
Thermal Destruction: The compound is injected into a rotary kiln incinerator operating at extreme temperatures (typically >1200°C)[3]. This intense heat is required to completely shatter the aromatic ring and prevent the formation of toxic Products of Incomplete Combustion (PICs).
-
Caustic Scrubbing: The combustion of the iodinated ring generates hydrogen iodide (HI) gas[3]. To prevent highly toxic and corrosive atmospheric emissions, the incinerator's exhaust gas is passed through a caustic scrubber (typically utilizing a sodium hydroxide, NaOH, spray)[3].
-
Neutralization: The NaOH reacts with the acidic HI gas in a neutralization reaction, yielding harmless sodium iodide (NaI) and water, which can be safely discharged or further treated[3].
Disposal Workflow Visualization
Figure 1: End-to-end disposal workflow and thermal destruction pathway for halogenated waste.
References
-
Sigma-Aldrich . "1-Iodo-5-isopropyl-2,4-dimethoxybenzene | 1155371-47-3". 1
-
Cornell University Environment, Health and Safety . "7.2 Organic Solvents - Environment, Health and Safety". 2
-
U.S. Environmental Protection Agency (EPA) . "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". 3
-
University of Illinois Division of Research Safety . "Halogenated Organic Liquids - Standard Operating Procedure". 4
Sources
Personal protective equipment for handling 1-Iodo-5-isopropyl-2,4-dimethoxybenzene
Executive Summary & Chemical Context[1][2][3][4]
1-Iodo-5-isopropyl-2,4-dimethoxybenzene (CAS: 1155371-47-3) is a specialized halogenated aromatic ether used primarily as an electrophilic building block in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1][2]
Operational Criticality:
The presence of the iodine atom facilitates facile oxidative addition to metal centers (Pd, Cu), making this compound highly reactive.[2] However, this same reactivity renders the Carbon-Iodine (C-I) bond susceptible to homolytic cleavage upon exposure to UV light or heat, leading to the formation of radical species and free iodine (
Core Directive: Treat this compound as a light-sensitive, potential sensitizer with unknown chronic toxicity.[1] Adherence to the "Precautionary Principle" is mandatory.
Hazard Identification & Risk Assessment
The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of analogous iodinated anisoles.
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][3] | Zero-tolerance for open-bench handling; mouth pipetting strictly prohibited. |
| Skin Irritation | H315 | Causes skin irritation.[1][4][5] | Direct contact may cause dermatitis or permeation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][6] | Vapors/aerosols can damage corneal tissue.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1][4][3][5] | Volatiles must be contained; use only in certified fume hoods.[1] |
| Reactivity | N/A | Light/Air Sensitive.[1] | Degradation releases corrosive |
Personal Protective Equipment (PPE) Matrix
Selection of PPE is based on the permeation resistance against halogenated aromatics and organic solvents (e.g., DCM, THF) typically used with this reagent.[2]
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield®) | Iodinated aromatics can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer" of >4 hours.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient against liquid splashes or aerosols generated during syringe transfer.[1] |
| Body Protection | Lab Coat (100% Cotton/Nomex) + Chemical Apron | Synthetic blends may melt if exposed to fire (flash point of solvents).[1] Apron protects chest/lap during transfer.[1] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary containment.[1] If hood is unavailable (emergency only), use a Half-face respirator with OV/P100 cartridges.[1] |
Operational Handling Protocol
Phase A: Preparation & Storage[3][4][7]
-
Inspection: Upon receipt, inspect the container for yellowing or purple discoloration, which indicates iodine liberation.[2]
-
Storage: Store at 2–8°C in an amber vial under an inert atmosphere (Argon/Nitrogen).
-
Why? The C-I bond energy (~57 kcal/mol) is relatively weak.[1] Thermal energy or UV photons can cleave this bond, degrading the reagent and potentially poisoning palladium catalysts in downstream reactions.
-
Phase B: Weighing & Transfer[4]
-
Engineering Control: All manipulations must occur within a certified chemical fume hood.
-
Static Control: Use an antistatic gun on the weighing boat and spatula.
-
Why? Dry crystalline organic solids can accumulate static charge, causing "jumping" of the powder and potential inhalation exposure.
-
-
Transfer Logic:
Phase C: Reaction Setup
-
Inerting: Purge the reaction vessel with Argon for 5 minutes prior to heating.
-
Solvent Choice: Degas solvents (sparging) to remove dissolved oxygen.[1]
-
Self-Validating Step: Check the color of the solution. A darkening from pale yellow to brown/purple indicates oxidation or iodine release—abort and repurify if critical.[1]
-
Emergency Response & Waste Management
Spill Response Logic
-
Minor Spill (<5 mL/g):
-
Alert nearby personnel.[1]
-
Cover with activated charcoal or vermiculite pads (absorbs organic iodides effectively).[1]
-
Clean surface with a 10% sodium thiosulfate solution.[1]
-
Chemistry: Thiosulfate reduces elemental iodine (
) to water-soluble iodide ( ), neutralizing the corrosive hazard and color.[1]
-
-
-
Major Spill: Evacuate the lab, close doors, and contact EHS.
Waste Disposal[1][3][7]
-
Classification: Halogenated Organic Waste .[1]
-
Segregation: DO NOT mix with non-halogenated solvents (acetone/ethanol waste).[1]
-
Why? High halogen content requires specialized incineration at higher temperatures to prevent the formation of dioxins/furans.
-
-
Labeling: Tag as "Contains Organic Iodides - Potential Sensitizer."[1]
Visualizations
Figure 1: PPE Selection & Risk Assessment Workflow
This decision tree ensures the correct protective measures are taken based on the scale of operation.
Caption: Workflow for selecting appropriate PPE based on operational scale to mitigate exposure risks.
Figure 2: Emergency Spill Response Logic
A logic gate for immediate actions during a spill event.
Caption: Step-by-step decision matrix for containing and neutralizing spills of iodinated aromatic compounds.
References
-
PubChem. (2023).[1] 1-Iodo-4-isopropyl-2-methoxybenzene (Compound Summary). National Library of Medicine.[1] [Link]
-
Washington State University. (n.d.).[1] Halogenated Solvents Safety Guide.[1][5] Environmental Health & Safety.[1][4][5] [Link]
-
BuyersGuideChem. (2023). 1-Iodo-5-isopropyl-2,4-dimethoxybenzene Properties & Suppliers.[Link][1]
Sources
- 1. 1-Iodo-4-isopropyl-2-methoxybenzene | C10H13IO | CID 125482489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 3. cpachem.com [cpachem.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
